Product packaging for Iomeprol(Cat. No.:CAS No. 78649-41-9)

Iomeprol

Cat. No.: B026738
CAS No.: 78649-41-9
M. Wt: 777.1 g/mol
InChI Key: NJKDOADNQSYQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iomeprol is a non-ionic, tri-iodinated radiographic contrast agent widely used in preclinical and diagnostic research. First introduced in 1994, it is characterized by its low chemotoxicity, reduced osmolality, and lower viscosity coupled with high water solubility, making it a valuable tool for in vitro and ex vivo research applications. Main Research Applications: • X-ray imaging and computed tomography (CT) scan research. • Angiography research, including cerebral, visceral, and peripheral models. • Method development for CT urography and coronary CT angiography. • Comparative studies of contrast agent efficacy and tolerability. Mechanism of Action: this compound functions by opacifying target structures. Its high iodine content effectively attenuates X-ray photons, permitting enhanced radiographic visualization. In research settings, it can be used to study vascular permeability, particularly in models with a disrupted blood-brain barrier, where the agent accumulates in the extravascular space. Key Research Value & Pharmacokinetics: this compound offers high reproducibility for experimental protocols. It does not bind to plasma proteins and remains in a free, active form. It does not undergo significant metabolism and is primarily excreted unchanged via the kidneys, with a reported elimination half-life of approximately 1.8 hours. Its low osmolality and excellent tolerance profile make it suitable for sensitive research models. Disclaimer: This product is labeled for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22I3N3O8 B026738 Iomeprol CAS No. 78649-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOADNQSYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049061
Record name Iomeprol
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Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78649-41-9
Record name Iomeprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78649-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Iomeprol [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomeprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11705
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Record name Iomeprol
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Record name IOMEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Pharmacological Investigations of Iomeprol

Pharmacokinetics of Iomeprol

The pharmacokinetics of this compound, particularly after intravascular administration, are characterized by a two-compartment model, exhibiting a rapid distribution phase followed by a slower elimination phase. mims.comwikipedia.orgfishersci.ca

Absorption Characteristics and Pathways

For intravascular administration, this compound is directly introduced into the bloodstream, bypassing typical absorption pathways. Following intrathecal administration, this compound is completely absorbed from the cerebrospinal fluid (CSF) within approximately 3 to 6 hours. cenmed.comwikipedia.org

Distribution Profile in Biological Systems

This compound exhibits a rapid and extensive distribution within the extracellular fluid space of the body. fishersci.cawikipedia.orgfishersci.ca It is characterized by a low affinity for plasma proteins, with no significant binding observed in in vitro studies. wikipedia.orgfishersci.camims.comwikipedia.orgfishersci.cawikipedia.orgwikidata.org The volume of distribution for this compound has been reported to be approximately 0.28 L/kg. wikipedia.orgmims.com

The distribution volume of this compound at steady state ranges from 300 to 500 mL/kg. This suggests that this compound readily distributes into the extracellular fluid compartment but shows minimal distribution into the intracellular space. pharmakb.com This characteristic aligns with its hydrophilic nature, facilitating its movement through the bloodstream and extracellular compartments. fishersci.ca

In individuals with an intact blood-brain barrier (BBB), this compound does not readily diffuse into the extravascular space of the brain; therefore, contrast enhancement in such cases is primarily attributed to its presence within the vascular compartment. wikipedia.org However, in pathological conditions where the BBB is compromised, this compound can accumulate in the extravascular space within the affected regions. wikipedia.org Conditions such as acute cerebral infarction, acute intracranial haemorrhage, brain oedema, acute demyelination, or the presence of intracranial tumors or metastases can lead to BBB damage. In these scenarios, the altered BBB permeability allows for the extravasation and accumulation of contrast agents like this compound, which can contribute to the exacerbation of neurological symptoms or the occurrence of convulsive seizures. wikipedia.org

Research indicates that this compound is capable of crossing biological barriers, including the placenta and being excreted into breast milk. In animal studies conducted in rats, this compound has been observed to cross the placental barrier. wikipedia.orgwikipedia.org Generally, iodinated contrast media are known to cross from maternal to fetal circulation once the placental-to-fetal circulation is established, typically after six weeks of fertilization. wikidata.org

Regarding breast milk, this compound is excreted into it. wikipedia.org Animal studies suggest that the excretion of this compound into breast milk is comparable to that of other contrast agents, and these compounds are minimally absorbed by the gastrointestinal tract of nursing offspring. fishersci.ca While professional guidelines often suggest that breastfeeding can continue without interruption after a nursing mother receives an iodine-containing contrast medium such as this compound fishersci.ca, a case report documented transient hypothyroidism in a preterm infant whose mother received this compound postpartum, indicating the potential for iodine transfer via breast milk. fishersci.ca

Biotransformation and Metabolic Stability

This compound demonstrates high metabolic stability within the human body. It is not metabolized and remains unchanged during its transit through the system. wikipedia.orgfishersci.camims.comwikipedia.orgfishersci.cawikipedia.orgwikidata.org Elimination occurs almost exclusively via the kidneys. wikipedia.orgfishersci.cawikipedia.orgfishersci.cawikipedia.orgwikidata.org

Studies in rats have shown that approximately 94% of an administered dose of this compound is recovered unchanged in the urine within the first 8 hours. wikipedia.orgwikipedia.org In healthy human volunteers, approximately 50% of an intravascularly administered dose is excreted by the urinary tract within 2 hours, with about 90% of the dose recovered unchanged in the urine within 24 hours. wikipedia.orgmims.comwikipedia.orgfishersci.cawikidata.org

While this compound exhibits stability in biological systems, environmental studies have indicated that it can undergo biotransformation in the presence of microorganisms. Investigations in aerobic soil-water and river sediment-water batch systems have shown that this compound can be transformed into various by-products. These environmental transformations are distinct from its behavior within the human body.

Pharmacokinetic Parameters of this compound

ParameterValueSource Indices
Distribution Half-Life23 ± 14 seconds (in healthy volunteers) mims.comwikipedia.org
Elimination Half-Life109 ± 20 minutes (in healthy volunteers) mims.comwikipedia.org
Volume of Distribution0.28 L/kg wikipedia.orgmims.com
Urinary Excretion (8 hours, rats)94% unchanged dose wikipedia.orgwikipedia.org
Urinary Excretion (2 hours, human)50% unchanged dose mims.comwikipedia.orgfishersci.ca
Urinary Excretion (24 hours, human)~90% unchanged dose wikipedia.orgwikidata.org
Plasma Protein BindingNot significant / Does not bind wikipedia.orgfishersci.camims.comwikipedia.orgfishersci.cawikipedia.orgwikidata.org
MetabolismNone wikipedia.orgfishersci.camims.comwikipedia.orgfishersci.cawikipedia.orgwikidata.org

Elimination Pathways and Excretion Kinetics

This compound is predominantly eliminated from the body unchanged, primarily via the renal system. It does not undergo significant metabolism, and it does not bind to plasma proteins, which facilitates its rapid and complete excretion drugbank.comfda.govresearchgate.netpatsnap.commedsafe.govt.nz. Approximately 90% of an administered dose of this compound is excreted unchanged in the urine within 24 hours in healthy individuals drugbank.comfda.gov. The elimination half-life of this compound in healthy volunteers is approximately 1.8 hours (109 ± 20 minutes) drugbank.comfda.govpatsnap.commedsafe.govt.nznps.org.aumims.com. The total body clearance for this compound has been reported as 0.10 (0.01) L/hr/kg drugbank.comfda.gov.

The plasma concentration-time profile of this compound typically follows a biphasic elimination pattern, characterized by a rapid distribution phase followed by a slower elimination phase medsafe.govt.nznps.org.aubracco.com. The mean half-life of the distribution phase is approximately 22.3 minutes (23 ± 14 minutes) medsafe.govt.nznps.org.aubracco.com. The hydrophilic nature of this compound contributes to its efficient movement through the bloodstream and subsequent renal excretion patsnap.com.

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Individuals

ParameterValue (Mean ± SD)Reference
Elimination Half-life (t½β)1.8 (0.33) hours drugbank.comfda.govpatsnap.commedsafe.govt.nznps.org.aumims.com
Distribution Half-life (t½α)22.3 (or 23 ± 14) minutes medsafe.govt.nznps.org.aubracco.com
Total Body Clearance0.10 (0.01) L/hr/kg drugbank.comfda.gov
Volume of Distribution0.28 (0.05) L/kg drugbank.comfda.gov
Plasma Protein BindingNot significant drugbank.comfda.govresearchgate.netpatsnap.commedsafe.govt.nz
MetabolismNot significant drugbank.comfda.govresearchgate.netpatsnap.commedsafe.govt.nz
Excretion PathwayPrimarily renal (unchanged) drugbank.comfda.govpatsnap.commedsafe.govt.nznps.org.au
Urinary Excretion (within 24 hrs)~90% of dose drugbank.comfda.gov
Renal Clearance Mechanisms

The primary mechanism for the elimination of this compound from the body is renal glomerular filtration researchgate.netmedsafe.govt.nznps.org.aunih.gov. The total body clearance, ranging from 9-13 mL/min/kg, further supports that glomerular filtration is the main route of excretion nih.gov. Renal clearance of this compound has been observed to decrease proportionally with the severity of renal impairment bracco.comnih.gov.

Influence of Renal Impairment on Pharmacokinetics

Renal impairment significantly impacts the pharmacokinetics of this compound by reducing its elimination rate fda.gov. As kidney function declines, the elimination half-life of this compound progressively increases, and its renal clearance decreases nps.org.aubracco.comnih.gov.

Table 2: Influence of Renal Impairment on this compound Pharmacokinetics

Renal Impairment Severity (GFR)Half-life Increase (Fold)Mean Half-life (hours)Renal Clearance DecreaseReference
Mild (51-75 mL/min)1.6-fold3.6728% fda.govnps.org.au
Moderate (26-50 mL/min)2.9-fold6.966% fda.govnps.org.au
Severe (≤25 mL/min)6.4-fold15.184% fda.govnps.org.au

In patients with mild and moderate renal impairment, approximately 50% of the injected dose is recovered in the urine between 4 and 8 hours post-administration. For individuals with severe renal impairment, the recovery of 50% of the injected dose in urine is significantly delayed, occurring between 16 and 84 hours after injection nps.org.au. Decreased total body clearance due to renal failure can increase the risk of central nervous system toxicity, although acute renal failure itself may not directly affect the transport of this compound into the cerebrospinal fluid nih.gov.

Role of Dialysis in this compound Removal

This compound can be effectively removed from the body by dialysis drugbank.comfda.govmedsafe.govt.nznih.govmedscape.com. Its lack of plasma protein binding makes it amenable to dialytic clearance medsafe.govt.nz. Studies indicate that dialysis is nearly as efficient as normal renal function in facilitating the removal of this compound nih.gov. A single hemodialysis session can recover approximately 58% of the administered dose in the dialysate nih.gov. The mean dialysance of this compound during a 4-hour hemodialysis session has been reported between 131.4-133.3 mL/min nih.gov. The extraction efficiency of a dialyzer for this compound is estimated to be approximately 40%, with a dialysis clearance of about 1.26 mL·min⁻¹·kg⁻¹ (80.6 mL/min) nih.gov.

Pharmacodynamics of this compound

Mechanism of Action in X-ray Attenuation

This compound functions as a radiographic iodinated contrast agent, designed to enhance visualization in medical imaging procedures such as X-ray examinations and computed tomography (CT) scans drugbank.comfda.govpatsnap.compatsnap.comncats.io. Its mechanism of action relies on the attenuation of X-ray photons drugbank.comfda.govpatsnap.commedscape.compatsnap.com. The high atomic number of iodine atoms, which are a key component of this compound's structure, makes them highly effective at absorbing X-rays patsnap.com.

Upon intravenous or intra-arterial administration, this compound rapidly distributes within the extracellular fluid space patsnap.com. The degree of radiographic enhancement achieved is directly proportional to the concentration of iodine in the tissue of interest drugbank.comfda.gov. In general body imaging, iodinated contrast agents like this compound diffuse from the vascular system into the extravascular space drugbank.comfda.gov. However, in areas with an intact blood-brain barrier, such as the normal brain, this compound does not readily diffuse into the extravascular space, and contrast enhancement is primarily due to its presence within the vascular compartment drugbank.comfda.govresearchgate.net. Conversely, in conditions where the blood-brain barrier is disrupted, this compound can accumulate in the extravascular space within the affected region, aiding in the detection of abnormalities drugbank.comfda.gov. This compound's chemical design optimizes iodine content while maintaining low osmolality and viscosity, contributing to its efficacy and safety profile researchgate.netpatsnap.com.

Hemodynamic and Cardiovascular Effects

Pharmacological investigations, including Phase I, II, and III clinical studies, have evaluated the effects of this compound on the cardiovascular system researchgate.netnih.gov. At therapeutic concentrations, this compound has not been shown to cause significant effects on the cardiovascular, central nervous, renal, or complement systems drugbank.comfda.govnih.gov.

Clinical observations with this compound at concentrations of 350 and 400 mgI/mL, administered in doses ranging from 100 to 300 mL for CT scans of the chest and upper abdomen, revealed no significant changes in basal hemodynamic parameters researchgate.netnih.gov. Similarly, patients undergoing cardiac-angiography or coronary angiography with this compound 400 mgI/mL showed no significant alterations in hemodynamic or ECG parameters researchgate.netnih.gov.

Animal studies using high dosages of this compound have indicated moderate and short-lasting increases in left ventricular end-diastolic pressure and cardiac output researchgate.net. These studies also reported no significant effects on heart rate, either in vitro or in vivo. Episodes of arrhythmia and ventricular fibrillation were observed only at doses considerably higher than those presumed for clinical use researchgate.net. Furthermore, no significant increases in diastolic and systolic coronary flow were noted researchgate.net. Regarding peripheral circulation, this compound did not cause significant changes in blood pressure but led to moderate and short-lasting increases in renal and pulmonary arterial flow, accompanied by a decrease in peripheral vascular resistance researchgate.net. The cardiovascular and hemodynamic changes induced by this compound were found to be significantly milder compared to those caused by ionic contrast media and were comparable to the effects of other nonionic contrast media researchgate.net.

However, it is important to note that this compound, by increasing the circulatory osmotic load, may induce acute or delayed hemodynamic disturbances, particularly in patients with pre-existing conditions such as heart failure, severely impaired renal function, or combined renal and hepatic/cardiac disease fda.govmedscape.com.

Effects on Heart Rate and Cardiac Output

Pharmacological studies of this compound have demonstrated its generally mild impact on cardiac function. In experimental animals, intravascular administration of this compound led to moderate and short-lasting increases in left ventricular end-diastolic pressure and cardiac output. However, no significant effects on heart rate were observed, either in vitro or in vivo. wikipedia.orgwikipedia.org

Clinical trials involving patients undergoing cardiac-angiography or coronary angiography with this compound 400 mgI/ml showed no significant alterations of basal hemodynamic parameters, including heart rate and ECG parameters. wikipedia.orgwikipedia.orgmims.com A randomized, double-blind study comparing this compound 400 mgI/ml with iopamidol (B1672082) 370 mgI/ml in cardiac angiography revealed that both agents produced minor and transient hemodynamic and electrophysiological effects. Notably, this compound 400 induced a significantly smaller increase in left ventricular end-diastolic pressure (LVEDP) compared to iopamidol 370 following left ventriculography. mims.com In a study on pigs, a bolus injection of this compound 350 into the left coronary artery did not affect heart rate or cardiac output per minute. fishersci.canih.gov

The comparative effects on LVEDP are summarized in the table below:

Contrast MediumMean Increase in LVEDP (mmHg) - First Left VentriculogramMean Increase in LVEDP (mmHg) - Second Left Ventriculogram
This compound 4002.54.6
Iopamidol 3703.39.9
(p = 0.027)
Influence on Blood Pressure and Peripheral Vascular Resistance

This compound exhibits a favorable profile concerning its influence on blood pressure and peripheral vascular resistance. Studies on peripheral circulation have reported no significant changes in blood pressure following this compound administration. wikipedia.orgwikipedia.org Instead, moderate and short-lasting increases in renal and pulmonary arterial flow were observed, accompanied by a decrease in peripheral vascular resistance. wikipedia.orgwikipedia.org

Clinical trials further support these findings, indicating no significant changes in basal hemodynamic parameters, which encompass blood pressure, when this compound 350 and 400 mgI/ml were used in computed tomography (CT) of the chest and upper abdomen. wikipedia.orgwikipedia.orgmims.com In a study conducted on pigs, this compound injection into a coronary artery had no effect on systolic or diastolic blood pressure. fishersci.canih.gov This is in contrast to some ionic contrast media, such as Diatrizoate, which have been shown to cause a drop in diastolic aortic pressure. fishersci.ca

Assessment of Thromboembolic Potential

Investigations into the thromboembolic potential of this compound indicate a minimal impact on the coagulation system. Clinical studies have shown that this compound does not significantly affect the coagulation and complement systems. wikipedia.orgwikipedia.orgmims.com

An in vitro study assessing platelet aggregation demonstrated that this compound inhibited platelet aggregation at a 50% contrast concentration when stimulated with ADP, AYPGKF, and collagen. However, at a 10% contrast concentration, no such inhibition was observed. This behavior regarding platelet reactivity was noted to be similar to other non-ionic agents within its class. ontosight.ai While some calorimetric measurements suggest that conformational changes in blood components can occur with contrast media, potentially leading to cardiovascular dysfunctions or thrombus formation, this compound was found to have fewer adverse effects in this regard compared to iodixanol (B1672021). wikipedia.orgwikipedia.orgnih.gov

Central Nervous System Effects and Neurotolerance

This compound demonstrates a high degree of neurotolerance. Preclinical pharmaco-toxicological investigations in animals, particularly after intrathecal administration, showed that this compound did not significantly alter behavioral functions or the physiological activities of the brain. wikipedia.orgwikipedia.org Intensive monitoring of electroencephalogram (EEG) parameters in patients undergoing conventional cerebral angiography with this compound 300 mgI/ml further confirmed its good toleration by the central nervous system (CNS). wikipedia.orgwikipedia.orgmims.com The acute neurotoxicity of this compound has been found to be comparable to that of iopamidol, but less than that of iohexol (B1672079), iotrolan (B1672090), and iodixanol. wikipedia.orgwikipedia.orgwikidata.org Studies have also indicated that this compound penetrates into brain structures surrounding the liquoral spaces to a comparable extent as other widely used myelographic contrast media after intrathecal administration. nih.gov

Synaptic Transmission Modulation

Research on the effects of this compound on CNS synaptic transmission, particularly in rat hippocampal slices, revealed that this compound primarily exerted a mild inhibitory effect. This inhibitory action was typically preceded by a weak, transient excitation, a pattern similar to that observed with ioversol (B29796). wikipedia.orgflybase.org This contrasts with other agents such as iopentol, which induced a rapid and complete inhibition of synaptic transmission without excitatory effects, and iobitridol (B1672014), diatrizoate, and ioxaglate, which demonstrated epileptogenic activity at certain concentrations. wikipedia.orgflybase.org Among the contrast agents exhibiting inhibitory action, this compound was noted to have the least amount of activity. wikipedia.orgflybase.org

Absence of Epileptogenic Activity

A crucial finding in the neurotolerance assessment of this compound is its consistent demonstration of being devoid of any epileptogenic activity. wikipedia.orgwikipedia.orgwikidata.orgflybase.orgnih.gov This characteristic distinguishes this compound from certain other contrast media that have been associated with seizure-inducing properties. The positive neuro-tolerability of this compound is further reinforced by this absence of epileptogenic activity and its minimal inhibitory action on synaptic transmission compared to other contrast agents. wikipedia.orgflybase.org

Renal and Thyroid Function Alterations

This compound is primarily eliminated from the body via renal excretion. In healthy volunteers, approximately 90% of the injected dose is excreted unchanged through renal glomerular filtration within 24 hours. wikipedia.orgmims.comwikipedia.org Preclinical studies have shown that this compound's renal tolerance is comparable to that of other nonionic contrast media, such as iopamidol and iohexol, and it exhibits fewer effects on renal histology than dimeric agents like iodixanol and iotrolan. wikipedia.org

Clinical evaluation of renal function in over 8000 patients, including a specific cohort of 988 patients, indicated that this compound did not cause any alterations in clinical laboratory indices for renal function or instances of acute renal insufficiency. wikipedia.org In animal studies, even at very high dosages, this compound had no effect on the glomerular filtration rate, although it did transiently increase renal blood flow, diuresis, proteinuria, and enzymuria. wikipedia.orgwikipedia.org A comparative study in patients with moderate-to-severe chronic kidney disease undergoing abdominal CT revealed that the incidence of contrast-induced nephropathy (CIN) was significantly higher after intravenous administration of iodixanol-320 than this compound-400, with the mean increase in serum creatinine (B1669602) also being higher in the iodixanol group. fishersci.ca

Regarding thyroid function, clinical studies have reported that this compound does not significantly affect thyroid function. wikipedia.orgwikipedia.orgmims.com However, it is recognized that the small amount of free inorganic iodide present in contrast media may have some effects on thyroid function, particularly in patients with pre-existing latent or overt hyperthyroidism or goiter. wikipedia.orgwikidata.org Thyroid function tests that depend on iodine estimations may be affected for up to two weeks, or even longer in some cases, following the administration of iodinated contrast media. Conversely, thyroid function tests not relying on iodine estimations, such as T3 resin uptake and total or free thyroxine (T4) assays, are not affected. wikipedia.org Transient hypothyroidism has been observed in neonates, especially preterm or low birth weight neonates, and children (0-3 years) exposed to this compound, necessitating monitoring of thyroid function in these pediatric populations. wikipedia.org

Osmotic Diuresis and Tubular Function

The administration of this compound induces osmotic diuresis and exerts acute, reversible effects on proximal tubular function wikipedia.orgwikipedia.orgontosight.aiwikipedia.orgnih.gov. Studies have shown an immediate increase in urinary minute volume following angiography, which tends to return to baseline levels within 120 minutes wikipedia.orgwikipedia.orgontosight.ai. While no significant decrease in creatinine clearance has been observed, an immediate increase in the fractional excretion of sodium occurs after angiography wikipedia.orgwikipedia.orgontosight.ai. Furthermore, free water clearance becomes negative during the study period, with increased negativity during peak diuresis, confirming the osmodiuretic effect of this compound ontosight.ai. These changes are generally transient and reversible, indicating limited clinical significance wikipedia.orgwikipedia.orgontosight.ai.

Table 1: Acute Renal Effects of this compound (Summary of Findings)

ParameterObserved Effect After this compound Administration (Acute)Duration of Effect (Typical)Reversibility
Urinary Minute VolumeIncreasedTended to return to baseline (within 120 min) wikipedia.orgwikipedia.orgReversible wikipedia.orgwikipedia.org
Creatinine ClearanceNo significant decreaseNot applicableNot applicable
Fractional Excretion of SodiumIncreasedImmediately after angiography wikipedia.orgwikipedia.orgReversible wikipedia.orgwikipedia.org
Free Water ClearanceNegative (increased negativity during peak diuresis)During study periodReversible ontosight.ai
Enzymuria and Proteinuria Markers

This compound administration has been associated with an increase in urinary levels of specific enzymes, serving as markers of tubular function. The lysosomal enzyme N-acetyl-beta-glucosaminidase (NAG) and the proximal tubular brush border enzyme gamma-glutamyl transferase (GGT) have been observed to increase for up to 120 minutes after procedures involving this compound wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov. In comparative studies, the increase in urinary GGT was more pronounced with this compound than with Iodixanol, and urinary NAG increased with this compound but remained unchanged with Iodixanol wikipedia.orgnih.govwikipedia.org. These elevations in enzymuria are considered transient and reversible wikipedia.orgwikipedia.orgwikipedia.orgontosight.ai. Enzymuria, alongside proteinuria, can serve as a non-invasive marker for tubular cell injury nih.govuni.lu.

Table 2: Comparison of Enzymuria Markers After Contrast Media Administration

Contrast MediumN-acetyl-beta-glucosaminidase (NAG)Gamma-glutamyl transferase (GGT)
This compoundIncreased for 120 min wikipedia.orgnih.govwikipedia.orgIncreased for 120 min (more pronounced than Iodixanol) wikipedia.orgnih.govwikipedia.org
IodixanolUnchanged wikipedia.orgnih.govwikipedia.orgIncreased for 120 min wikipedia.orgnih.govwikipedia.org
Thyroid Function Monitoring in Neonates

Due to their iodine content, iodinated contrast media, including this compound, can influence thyroid function wikipedia.orgnih.gov. This effect is particularly relevant in neonates, especially those who are preterm or have a very low birth weight, and those with underlying congenital cardiac conditions, as they are at an increased risk of developing transient hypothyroidism following exposure nih.govwikipedia.orgwikidata.orgnih.gov. Hypothyroidism in early life can be detrimental to cognitive and neurological development wikipedia.org. The underlying mechanism is often attributed to the Wolff-Chaikoff effect, where a large iodine load acutely inhibits thyroid hormone synthesis nih.gov. Thyroid dysfunction, characterized by hypothyroidism or transient thyroid suppression, has been reported in pediatric patients aged 0 to 3 years after exposure to iodinated contrast agents wikipedia.orgwikidata.org. Monitoring of thyroid function, including thyroid hormone levels (T3, T4, TSH), is recommended in neonates exposed to this compound, with individualized monitoring based on existing risk factors wikipedia.orgnih.govwikipedia.orgnih.gov. If hypothyroidism is detected, the necessity for treatment should be evaluated, and thyroid function should be monitored until normalization nih.govwikidata.orgnih.gov.

Effects on Coagulation and Complement Systems

Clinical studies have indicated that this compound does not significantly affect the coagulation and complement systems wikipedia.orgwikipedia.orgfishersci.ca. However, it is recognized that angiographic procedures involving iodinated contrast agents can lead to increased thrombosis and activation of the complement system wikipedia.orgnih.gov. In vitro investigations have demonstrated that contrast media, in general, can inhibit blood coagulation and activate the complement system mims.comnih.gov. Nonionic contrast media, such as this compound, exhibit a markedly lower inhibition of the intrinsic pathway of blood coagulation compared to ionic agents mims.comnih.gov. Specifically, in vitro studies have shown that this compound can inhibit platelet aggregation at a 50% contrast concentration, a behavior similar to other non-ionic agents mims.com.

Molecular Interactions and Cellular Effects

Binding to Plasma Proteins

This compound has been found not to bind measurably or significantly to plasma proteins wikipedia.orgwikipedia.orgfishersci.cawikidata.org. This characteristic is consistent with the behavior of other nonionic, monomeric contrast agents, which are typically excreted almost exclusively by renal glomerular filtration in an unchanged form wikipedia.orgwikidata.org. The negligible plasma protein binding of this compound means that the vast majority of the administered compound remains unbound in the bloodstream, allowing for its rapid distribution and elimination wikidata.org.

Conformational Changes in Blood Components

Calorimetric measurements have provided insights into the effects of this compound on the thermal stability of blood components. Studies comparing this compound with other non-ionic contrast media, such as Iodixanol and Iobitridol, have shown that this compound can affect the thermal stability of anticoagulated and non-anticoagulated erythrocyte proteins wikipedia.orgflybase.orgmims.comcenmed.com. While Iodixanol often demonstrated more significant impacts on the total enthalpy (ΔH) and thermal maximum (Tmax) of proteins like albumin, hemoglobin, and transferrin, this compound and Iobitridol generally had fewer adverse effects in certain aspects wikipedia.orgflybase.orgmims.comcenmed.com. For instance, in the presence of 40 mM this compound, the ΔH of the deconvolved Human Serum Albumin (HSA) major peak decreased by 12% flybase.org. These findings collectively suggest that this compound, along with other non-ionic contrast media, can induce conformational changes in blood components, which could potentially contribute to cardiovascular dysfunctions and blood clotting wikipedia.orgflybase.orgmims.comcenmed.com.

Endothelial and Smooth Muscle Cell Integrity

The integrity of endothelial and smooth muscle cells is crucial for maintaining vascular homeostasis and function. Pharmacological investigations into this compound have explored its effects on these cell types, particularly in comparison to other contrast media, to understand its vascular compatibility.

Detailed Research Findings:

Endothelial Cell Integrity

In vitro and in vivo studies have provided insights into this compound's impact on endothelial cells. Non-ionic contrast media, including this compound, are generally well-tolerated by the vascular endothelium, with observed effects typically occurring after prolonged exposure at higher concentrations (e.g., 50 and 100 mg/mL) wikipedia.org.

An in vivo study utilizing a rat model quantitatively assessed endothelial injury by measuring the 3H-thymidine index, an indicator of cell proliferation as a response to injury and subsequent repair. The study compared the effects of this compound (a non-ionic agent) with an ionic contrast agent, ioxithalamate, and a control solution (sorbitol). Results indicated that this compound at 300 mg I/ml caused no detectable endothelial damage, exhibiting a 3H-thymidine index comparable to the control group. In contrast, ioxithalamate demonstrated a clear harmful effect on the endothelium flybase.orgwikipedia.org.

Table 1: 3H-Thymidine Index in Rat Aortic Endothelium Post-Exposure

AgentConcentration (mg I/ml)3H-Thymidine Index (Day 3) (%) flybase.orgwikipedia.org3H-Thymidine Index (Day 5) (%) flybase.orgwikipedia.orgMorphological Changes flybase.org
This compound3002.972.55Normal structure
Ioxithalamate3007.686.89Cell detachment, morphological changes
ControlIso-osmolar sorbitol2.291.91Normal structure

Furthermore, morphological evaluations revealed that endothelial cells exposed to non-ionic contrast agents like this compound maintained a normal cellular structure, akin to control cells. Conversely, ionic agents led to observable cell detachment and significant morphological alterations flybase.org.

In vitro investigations on human arterial and venous endothelial cells cultured on an extracellular matrix have also provided detailed findings. After 12 hours of exposure to this compound, endothelial cells were no longer adherent in both venous and arterial cell cultures, suggesting a time-dependent impact on cell adhesion wikipedia.orgfishersci.fi. A decrease in cell-cell contacts and an increase in denuded subendothelial matrix areas were more pronounced in arterial endothelial cells after a five-minute exposure to this compound compared to Iodixanol wikipedia.org.

Regarding specific cellular functions, venous endothelial cells exposed to this compound-supplemented culture medium displayed a distinct reaction concerning endothelin-1 (B181129) secretion; the expected increase in endothelin-1 release observed in control cultures was entirely absent after 12 hours of exposure wikipedia.org. Additionally, prostacyclin release from arterial endothelial cells exposed to Iodixanol was reported to be more than 10-fold higher than that from arterial endothelial cells exposed to this compound fishersci.fiwikipedia.orgwikipedia.org. This compound also influenced the morphology of tubular branches, inducing elongation after 1.5 minutes of incubation, but resulting in drastically shorter branches after 5 minutes compared to the control wikipedia.org.

Smooth Muscle Cell Integrity

Studies on smooth muscle cell integrity have primarily focused on vascular tone. This compound, along with iohexol (another non-ionic contrast medium), demonstrated a relaxing effect on isolated human and porcine renal arterial segments in vitro wikipedia.org. This observation contradicts earlier hypotheses suggesting that contrast media induce nephropathy primarily through direct vasoconstrictive effects on vascular smooth muscle wikipedia.org.

The relaxation induced by this compound was found to be concentration-dependent, occurring across a range of 15 to 103 mg iodine/mL. Notably, this relaxation effect was independent of the presence of an intact endothelium. When compared to mannitol, which produced concentration-dependent contractions, this compound and iohexol significantly relaxed precontracted arterial rings to a greater extent wikipedia.org.

Table 2: Effect of this compound on Isolated Renal Arterial Segments (in vitro)

AgentConcentration Range (mg I/mL) wikipedia.orgEffect on Renal Arterial Rings wikipedia.orgEndothelium Dependence wikipedia.orgComparison to Mannitol wikipedia.org
This compound15 - 103RelaxationNoStronger relaxation on precontracted rings

Clinical Research and Efficacy Studies

Efficacy Across Diagnostic Procedures

Iomeprol has shown consistent efficacy across a broad spectrum of diagnostic procedures. In both non-comparative and comparative trials involving 40 to 6127 patients, approximately 67% to 100% of radiographs obtained with this compound were rated as good or excellent in quality nih.govresearchgate.net. Its diagnostic performance has been reported to be similar to other established nonionic contrast agents, including iopamidol (B1672082), iopromide (B1672085), iohexol (B1672079), and iotrolan (B1672090) nih.govnih.govresearchgate.net.

Computed Tomography (CT) Applications

This compound plays a significant role in various CT applications, enhancing the clarity of anatomical structures and pathological conditions patsnap.com.

In the context of head and body CT examinations, this compound has exhibited substantial radiographic efficacy. A study evaluating CT enhancement in 271 cases reported that 68.6% of images were deemed excellent, and 28.8% were rated as good nih.gov. For general body CT, formulations of this compound at concentrations of 350 mgI/mL and 400 mgI/mL have been found to be as effective as iopamidol-370 researchgate.net.

This compound serves as an effective contrast agent in CT angiography, facilitating improved visualization of complex vascular networks patsnap.compatsnap.com.

Intracranial Arteries: Research into cerebral CTA has explored the efficacy of this compound. For instance, a study demonstrated the feasibility of using an extremely low volume (8 mL) of 400 mgI/mL this compound in conjunction with 40 keV virtual monoenergetic images (VMIs). This approach yielded an average CT value for the internal carotid artery (ICA) of 307.11 ± 55.77 HU, with a subjective diagnostic quality score averaging 4, indicating diagnostic image quality amegroups.org.

Visceral Arteries: In multi-detector row CT (MDCT) angiography of the abdominal aorta and abdominal arteries, this compound (400 mgI/mL) demonstrated diagnostic efficacy comparable to iobitridol (B1672014) (350 mgI/mL). The capability to achieve a diagnosis was rated as "satisfactory" to "totally satisfactory" in 99.4% of patients administered this compound. Image quality was assessed as "good" to "excellent" in 94.8% of the arterial segments examined researchgate.net.

Lower Extremity Arteries: this compound has been successfully utilized in lower extremity CT angiography. A study employing a low-iodine protocol with 400 mg/mL this compound and 40 keV virtual monoenergetic images (VMI) for lower extremity CTA showed that 40 keV VMI improved qualitative scores for 26% of patients, with 5% of cases transitioning from non-diagnostic to diagnostic quality. Diagnostic quality regarding attenuation and Contrast-to-Noise Ratio (CNR) was achieved in 100% of segments with 40 keV VMI, a statistically significant improvement compared to 96% and 98% for conventional images (p < 0.001) frontiersin.org. Furthermore, a comparison of 16-MDCT angiography with digital subtraction angiography (DSA) for lower extremity arteries, using 300 mgI/mL this compound, concluded that CTA is an effective noninvasive alternative for evaluating peripheral arterial disease. The sensitivity and specificity for detecting hemodynamically relevant (>50%) lesions were reported as 93.3% and 96.5% for one observer, and 90.1% and 95.6% for another ajronline.org.

Table 1: Efficacy of this compound in Intracranial, Visceral, and Lower Extremity CTA

Study Type (Artery)Contrast Agent (Iodine Conc.)Key Efficacy FindingValue/PercentageCitation
Cerebral CTA (ICA)This compound (400 mgI/mL)Average CT value of ICA307.11 ± 55.77 HU amegroups.org
Subjective diagnostic quality score4 (diagnostic) amegroups.org
Abdominal MDCT AngiographyThis compound (400 mgI/mL)Ability to reach diagnosis (satisfactory to totally satisfactory)99.4% researchgate.net
Image quality (good to excellent)94.8% of segments researchgate.net
Lower Extremity CTA (40 keV VMI)This compound (400 mg/mL)Diagnostic quality (attenuation) with 40 keV VMI100% of segments frontiersin.org
Diagnostic quality (CNR) with 40 keV VMI100% of segments frontiersin.org
Lower Extremity CTA (vs. DSA)This compound (300 mgI/mL)Sensitivity for >50% lesions (Observer 1)93.3% ajronline.org
Specificity for >50% lesions (Observer 1)96.5% ajronline.org
Sensitivity for >50% lesions (Observer 2)90.1% ajronline.org
Specificity for >50% lesions (Observer 2)95.6% ajronline.org

This compound demonstrates strong efficacy in coronary CT angiography (CCTA). A multicenter, randomized, double-blind trial comparing this compound 400 mgI/mL with iobitridol 350 mgI/mL and iopromide 370 mgI/mL reported a per-patient rate of fully evaluable CT scans of 94.6% for this compound nih.govspringermedizin.denih.gov. While higher iodine concentrations generally led to increased average attenuation, no significant differences were observed in average Signal-to-Noise Ratio (SNR) or Contrast-to-Noise Ratio (CNR) among the groups nih.govspringermedizin.de. In a separate study comparing this compound-400 with iodixanol-320 in coronary Dual-Source CT Angiography (DS-CTA), this compound-400 provided significant benefits in coronary arterial enhancement. Mean contrast measurements in the analyzed vessels were notably higher for this compound-400 (ranging from 391.5–441.4 HU) compared to iodixanol-320 (ranging from 332.3–365.5 HU, with all p-values ≤ 0.0038) researchgate.netclinicaltrialsregister.eu. This higher enhancement was correlated with a reduction in the number of inadequately visualized segments clinicaltrialsregister.eu. Subjective qualitative assessment of coronary artery visualization showed similar mean scores for both this compound (4.3-4.5) and iodixanol (B1672021) (4.1-4.3) researchgate.netclinicaltrialsregister.eu.

Table 2: Efficacy of this compound in Coronary CT Angiography

Study Type (CCTA)Contrast Agents ComparedThis compound ConcentrationKey Efficacy FindingThis compound ValueComparator Value(s)Citation
Multicenter RCTIobitridol 350, Iopromide 370, this compound 400400 mgI/mLRate of fully evaluable CT scans (per-patient)94.6%Iobitridol: 92.1%, Iopromide: 95.4% nih.govspringermedizin.denih.gov
DS-CTAIodixanol 320, this compound 400400 mgI/mLMean arterial enhancement (HU) in analyzed vessels391.5–441.4332.3–365.5 researchgate.netclinicaltrialsregister.eu
Qualitative visualization score (mean) for coronary arteries4.3-4.54.1-4.3 researchgate.netclinicaltrialsregister.eu

This compound-400 significantly enhances the visualization of small-diameter vessels crucial for preoperative CT angiography (CTA) in deep inferior epigastric perforator (DIEP) flap surgery, outperforming other contrast agents such as Ultravist-370 (iopromide) and Omnipaque-350 (iohexol) researchgate.netnih.govresearchgate.netresearchgate.net. A retrospective study highlighted the superior image quality and improved visualization of the deep inferior epigastric perforators (DIEPs) when using this compound-400. The study reported statistically significant differences in arterial enhancement, with the this compound-400 group showing higher enhancement in the proximal deep inferior epigastric artery (DIEA) (P < 0.001), distal DIEA (P = 0.004), and at the DIEP (P < 0.001) nih.govresearchgate.netresearchgate.net. This superior visualization is vital for accurate identification of vascular structures, which in turn supports more effective presurgical planning and can lead to improved outcomes in breast reconstruction surgery nih.govresearchgate.net.

Table 3: Efficacy of this compound in Preoperative Flap Surgery CTA

Study Type (Preoperative Flap CTA)Contrast Agents ComparedThis compound ConcentrationKey Efficacy FindingThis compound-400 Enhancement (P-value)Comparator EnhancementCitation
DIEP Flap CTAUltravist-370 (iopromide), Omnipaque-350 (iohexol)400 mg/mLProximal DIEA enhancementP < 0.001Significantly lower nih.govresearchgate.netresearchgate.net
Distal DIEA enhancementP = 0.004Significantly lower nih.govresearchgate.netresearchgate.net
DIEP enhancementP < 0.001Significantly lower nih.govresearchgate.netresearchgate.net
CT Urography

This compound has been established as an effective contrast agent for CT urography in both adult and pediatric patients. fda.govdrugbank.com Studies have shown that this compound provides adequate opacification for intravenous urography. nih.gov In comparative trials, this compound 350 mgI/ml demonstrated diagnostic efficacy comparable to iohexol 350 mgI/ml and iopamidol 370 mgI/ml in adult patients undergoing intravenous urography. The quality of individual radiographs was assessed as diagnostic and good or fully diagnostic and very good in the majority of cases, with no significant differences observed between the compared agents. capes.gov.br

Multidetector CT (MDCT) in Abdominal Imaging

Another study comparing this compound-400 with iodixanol-320 for contrast enhancement in liver MDCT found that this compound-400 produced significantly greater enhancement of the abdominal aorta during the arterial phase and greater enhancement of the liver parenchyma during the portal venous phase. nih.govoup.com For instance, one reader observed aortic enhancement of 337.3 HU with this compound-400 versus 294.9 HU with iodixanol-320 (p = 0.0004), and liver parenchyma enhancement of 115.1 HU versus 108.6 HU (p = 0.04) in the portal venous phase. nih.govoup.com Similar enhancement was noted for the inferior vena cava and portal vein. nih.govoup.com

In a prospective randomized multicenter study involving multiphasic contrast-enhanced abdominal CT, this compound (350 mg/mL) was used to compare fixed-dose contrast medium administration with a lean body weight (LBW)-adapted protocol. The LBW-adapted group received a significantly lower contrast medium dose (36.21 ± 6.18 gI vs 42.00 ± 0.00 gI, P < 0.001) while achieving significantly higher liver arterial Contrast Enhancement Index (CEI) and pancreatic arterial CEI (p < 0.001), pancreatic arterial Contrast-to-Noise Ratio (CNR) (p = 0.004), and kidney arterial Signal-to-Noise Ratio (SNR). This indicated that LBW-adapted administration of this compound could reduce the injected volume without compromising image quality and parenchymal enhancement. myesr.org

Table 1: this compound Concentration and Contrast Density in Abdominal MDCT auntminnie.com

This compound Concentration (mgI/ml)Normal Liver Tissue (Arterial Phase, HU)Primary Liver Carcinoma (HU)Cholangiocarcinoma (HU)
30061.34564
35064.84865
40072.77184

Table 2: Comparison of this compound-400 and Iodixanol-320 in Liver MDCT Enhancement (Mean HU) nih.govoup.com

Parameter (Phase)This compound-400 (n=91)Iodixanol-320 (n=92)Statistical Significance (p-value)
Aorta (Arterial)337.3 (Reader 1) / 325.7 (Reader 2)294.9 (Reader 1) / 295.3 (Reader 2)0.0004 (Reader 1) / 0.01 (Reader 2)
Liver Parenchyma (Portal Venous)115.1 (Reader 1) / 115.2 (Reader 2)108.6 (Reader 1) / 109.3 (Reader 2)0.04 (Reader 1) / 0.05 (Reader 2)
Inferior Vena Cava (Similar Enhancement)--Not significant
Portal Vein (Similar Enhancement)--Not significant

Angiography and Ventriculography

This compound is indicated for various intra-arterial procedures, including cerebral arteriography, visceral and peripheral arteriography, aortography, coronary arteriography, and cardiac ventriculography in adults and pediatric patients. fda.govdrugbank.commedscape.comrxlist.com Its radiographic efficacy has been rated as excellent in 80.6% and good in 17.5% of 1017 cases of conventional arteriography. nih.gov

In cerebral arteriography, including intra-arterial digital subtraction angiography (IA-DSA), this compound has demonstrated good toleration by the central nervous system and effective vessel opacification. fda.govdrugbank.comrxlist.comnih.govnih.gov A double-blind, parallel-group study comparing this compound 200 mgI/ml with iopamidol 200 mgI/ml in carotid IA-DSA found that vessel opacification was good or excellent in the vast majority of examinations, and the information provided was useful for patient management. nih.gov Both agents were found to be effective contrast media for this procedure. nih.gov

This compound is indicated for visceral and peripheral arteriography and aortography, including IA-DSA, in both adults and pediatric patients. fda.govdrugbank.commedscape.comrxlist.com Clinical studies have affirmed its efficacy in these applications. nih.gov A randomized, double-blind study comparing this compound 150 mgI/ml with iopamidol 150 mgI/ml in renal intra-arterial digital subtraction angiography (IA-DSA) for suspected renovascular stenosis found that the quality of vascular opacification in the region of interest was rated as diagnostic in 87.8% of radiographs in the this compound group and 84.5% in the iopamidol group, with no significant differences between the two. nih.gov The angiographic results were consistently useful for subsequent patient management. nih.gov Similarly, in peripheral IA-DSA, this compound 150 mgI/ml and iopamidol 150 mgI/ml were found to be equally effective, with all angiographic examinations rated as diagnostic and the quality of radiographs judged as excellent or good in most individual studies. nih.gov

In a study comparing this compound (300 mg I/ml) with iodixanol (270 mg I/ml) in femoral arteriography, the efficacy of both agents was evaluated. tandfonline.com While the study primarily focused on patient discomfort, it also assessed efficacy. tandfonline.com Another study comparing iobitridol 350 mgI/ml versus this compound 400 mgI/ml in 64-slice CT angiography of the abdominal aorta and abdominal arteries concluded that the ability to reach a diagnosis was "satisfactory" to "totally satisfactory" in 99.3% and 99.4% of patients, respectively, with no statistically significant differences in mean relative changes in arterial enhancement. nih.gov

Coronary Arteriography and Cardiac Ventriculography

This compound is used for coronary arteriography and cardiac ventriculography in adults, and for radiographic evaluation of cardiac chambers and related arteries in pediatric patients. fda.govdrugbank.commedscape.comrxlist.com Clinical studies have evaluated its performance in these critical procedures. nih.govnih.gov

In a blinded read study, coronary arteriography and cardiac ventriculography were evaluated using this compound 400 mg Iodine/mL and this compound 300 mg Iodine/mL. fda.gov A randomized, double-blind, parallel-group trial comparing this compound 400 mgI/ml with iopamidol 370 mgI/ml in cardiac angiography found that both agents produced minor and transient hemodynamic and electrophysiological effects, with image quality rated as good or excellent in the vast majority of procedures for both patient groups. nih.gov Following left ventriculography, iopamidol 370 produced a significantly greater increase in Left Ventricular End-Diastolic Pressure (LVEDP) than this compound 400 (mean increases after first and second left ventriculogram: 2.5 and 4.6 mmHg with this compound 400, 3.3 and 9.9 mmHg with iopamidol 370, P = 0.027). nih.gov

A multicenter comparison of this compound-400 and iso-osmolar iodixanol-320 in coronary dual-source CT angiography found that contrast measurements in all analyzed vessels were significantly higher for this compound-400 (mean, 391.5-441.4 HU) compared with iodixanol-320 (mean, 332.3-365.5 HU, all P ≤ 0.0038). researchgate.net There was no significant difference in the qualitative visualization of coronary arteries or diagnostic confidence scores between the two agents. researchgate.net Another study comparing this compound-350 with iodixanol-320 in cardiac angiography found no significant differences in mean changes in heart rate during left coronary arteriography, right coronary arteriography, and left ventriculography. nih.govmdpi.com The study concluded that this compound and iodixanol have equally negligible effects on heart rate and left ventricular pressures or arterial blood pressure during and after selective intra-cardiac injection. nih.gov

Table 3: Comparison of this compound-400 and Iodixanol-320 in Coronary CT Angiography (Mean HU) researchgate.net

Contrast AgentMean Contrast Measurements (HU)
This compound-400391.5 - 441.4
Iodixanol-320332.3 - 365.5

Note: All P values for differences in mean contrast measurements were ≤ 0.0038.

Myelography and Myelo-CT

This compound is recommended for myelography and myelo-CT. nih.govcapes.gov.br An extensive clinical program involving over 600 patients evaluated this compound as a contrast agent for myelography, including comparisons with iopamidol, iohexol, and iotrolan. nih.govcapes.gov.br Comparative clinical trials consistently showed that this compound, iopamidol, iohexol, and iotrolan all provided adequate opacification of the subarachnoid space in both conventional myelography and myelo-CT. nih.govcapes.gov.br This allowed for adequate delineation of normal structures and pathologic processes. nih.govcapes.gov.br Dose-finding studies indicated that the opacification produced by this compound is dose-dependent, with doses greater than 3 g I producing significantly better contrast efficacy. nih.govcapes.gov.br

Preclinical safety assessments have also highlighted this compound's suitability for myelography. researchgate.net Studies in dogs investigating brain penetration after intrathecal administration of this compound, iopamidol, iohexol, and ioversol (B29796) revealed that contrast media diffused from the cisternae into the brain parenchyma, reaching maximum density at 5-24 hours post-injection. tandfonline.comtandfonline.com No significant differences in brain penetration were observed among the contrast media investigated, indicating that this compound penetrates the brain to a similar extent as other widely used myelographic contrast media. tandfonline.comtandfonline.com

Table 4: Comparative Efficacy of this compound in Myelography and Myelo-CT nih.govcapes.gov.br

Contrast AgentOpacification of Subarachnoid SpaceDelineation of Normal Structures & Pathologic Processes
This compoundAdequateAdequate
IopamidolAdequateAdequate
IohexolAdequateAdequate
IotrolanAdequateAdequate

Contrast-Enhanced Mammography (CEM)

In the realm of breast imaging, contrast-enhanced mammography (CEM) utilizes iodinated contrast media like this compound to visualize breast neovascularity, a mechanism similar to magnetic resonance imaging (MRI). Tumor vessels, characterized by increased wall permeability due to neoangiogenesis, facilitate the diffusion of the contrast medium into the tumor tissue, resulting in an iodine-enhanced image. nih.govnih.gov

Preliminary studies comparing this compound-400 mgI/ml with Iohexol-350 mgI/ml in CEM for the evaluation of indeterminate breast lesions (BIRADS 4 or 5) have indicated favorable outcomes for this compound. Specifically, this compound-400, when administered at 1 mL/kg body weight, demonstrated effectiveness in precise lesion detection, comparable to Iohexol-350. Furthermore, this compound-400 exhibited superior image quality values in both craniocaudal (CC) and mediolateral oblique (MLO) projections, along with higher contrast values in MLO, leading to a greater number of lesions being detected with excellent scores. nih.gov

CEM has shown efficacy in several clinical applications, including preoperative staging, monitoring of neoadjuvant therapy, and the workup of screening recalls, particularly in cases of dense breasts. Its diagnostic performance has been noted to be comparable to breast MRI for screening women at elevated risk for breast cancer. nih.gov A long-term study spanning a decade revealed that CEM achieved a cancer detection rate (CDR) of 13.1 per 1,000 cases. This CDR is higher than that reported for supplemental whole-breast ultrasound and positions CEM as a viable alternative to low-energy mammography views in high-risk populations, where the CDR was 7.9 per 1,000 exams. nih.gov

Table 1: this compound vs. Iohexol in Contrast-Enhanced Mammography (CEM)

MetricThis compound-400 (1 mL/kg)Iohexol-350 (1.5 mL/kg)SignificanceSource
Image Quality (Overall)SuperiorComparableSuperior for this compound nih.gov
Contrast Values (MLO projection)HigherLowerHigher for this compound nih.gov
Lesions detected with excellent scoresGreater numberFewerGreater number for this compound nih.gov

Image Quality and Enhancement Optimization

This compound plays a significant role in optimizing image quality and enhancement in various diagnostic procedures due to its intrinsic properties and the flexibility of its available concentrations.

This compound is commercially available in a wide range of iodine concentrations, typically from 150 mg/ml to 400 mg/ml. nih.govresearchgate.netresearchgate.net This variability allows for tailored contrast enhancement based on the specific diagnostic requirements. Studies have consistently demonstrated that higher iodine concentrations of this compound lead to improved image quality and enhanced visualization. For instance, this compound-400 significantly enhances the visualization of critical small-diameter vessels in preoperative computed tomography angiography (CTA) for deep inferior epigastric perforator (DIEP) flap surgery, outperforming lower concentration agents such as Ultravist-370 and Omnipaque-350. nih.govnih.govresearchgate.netresearchgate.net This superior arterial contrast enhancement is directly attributed to the higher iodine concentration of this compound-400. nih.gov

Furthermore, in first-pass dynamic CT imaging, this compound 400 mgI/mL has been shown to provide superior contrast enhancement and image quality compared to solutions with lower iodine strength, when administered at equal flow rates and total iodine doses. bracco.com The high iodine content within this compound is fundamental to its mechanism of action, as it effectively attenuates X-rays, thereby improving the visualization of blood vessels, tissues, and organs, which in turn aids in the detection and diagnosis of abnormalities. patsnap.com

In the context of dual-energy MDCT of the abdomen, research utilizing this compound 400 demonstrated that nonlinear blended images, even with a 25% reduction in contrast medium dose, yielded a significant improvement in contrast-to-noise ratio (CNR) when compared to simulated 120-kVp linear blended images at a full dose. Even with a 50% reduction in dose, no statistically significant difference in CNR and noise was observed, with the resulting images maintaining acceptable quality. firstwordpharma.com This highlights this compound's capacity to maintain diagnostic image quality even with reduced contrast medium volumes, particularly when combined with advanced imaging techniques. However, it is important to note that while higher iodine concentrations can lead to increased attenuation, studies comparing this compound 400, Iopromide 370, and Iobitridol 350 for coronary CTA found that differences in signal-to-noise ratio (SNR) and CNR were not statistically significant when noise was accounted for, despite variations in absolute attenuation values. springermedizin.de

One of the notable advantages of this compound, particularly at higher concentrations, is its efficacy in visualizing small-diameter vessels. Clinical studies have shown that this compound-400 significantly enhances the visualization of critical small-diameter vessels, such as the deep inferior epigastric perforators (DIEPs), in preoperative CTA for DIEP flap surgery. This superior performance was observed in comparison to lower iodine concentration agents like Ultravist-370 and Omnipaque-350. nih.govnih.govresearchgate.netresearchgate.net The ability of this compound-400 to achieve higher arterial enhancement is a key factor in its effectiveness for delineating these fine vascular structures. nih.gov The correlation between higher enhancement levels and a lower incidence of inadequately visualized segments further underscores this compound's utility in providing detailed imaging of small vessels. clinicaltrialsregister.eu

Table 2: Impact of this compound Iodine Concentration on Image Quality and Vessel Visualization

Iodine Concentration (mgI/ml)ApplicationKey Findings (Image Quality/Vessel Visualization)Source
400Preoperative CTA (DIEP flap)Significantly improved visualization of critical small-diameter vessels compared to 370 mgI/ml and 350 mgI/ml agents. Higher arterial enhancement. nih.govnih.govresearchgate.netresearchgate.net
400First-pass dynamic CT imagingBetter contrast enhancement and image quality compared to lower iodine strength solutions (at equal flow rate and total iodine dose). bracco.com
400Coronary DS-CTASignificant benefit for coronary arterial enhancement; higher enhancement associated with lower numbers of inadequately visualized segments. clinicaltrialsregister.eu
400Dual-energy MDCT (abdomen)Nonlinear blended images at 25% reduced dose showed significant CNR improvement; 50% reduced dose maintained acceptable image quality and CNR. firstwordpharma.com

Safety Profile and Adverse Reactions Research

General Adverse Event Profile

The safety profile of Iomeprol is comparable to that of other nonionic contrast media. nih.gov Common adverse reactions are typically mild and resolve without intervention. patsnap.com

The most frequently reported side effects following this compound administration are mild and transient in nature. patsnap.com These reactions often include nausea, vomiting, headache, and a feeling of warmth or flushing. patsnap.comresearchgate.net These symptoms generally subside shortly after the imaging procedure. patsnap.com Other reported mild to moderate side effects can include dizziness and back pain. patsnap.comresearchgate.net

A retrospective analysis of spontaneous adverse reaction reporting compared this compound to another nonionic contrast agent, iopromide (B1672085). The study found differences in the profiles of the most frequent mild reactions. For this compound, the most common events included urticaria, pruritus, upper respiratory tract signs and symptoms, erythemas, and nausea or vomiting. nih.gov

Adverse ReactionReported Incidence with this compound (%)Reported Incidence with Iopromide (%)
Urticaria17.229.1
Pruritus15.622.6
Upper Respiratory Tract Signs and Symptoms16.712.1
Erythemas5.03.4
Nausea or Vomiting11.71.2

Localized pain at the injection site and a generalized sensation of heat are common adverse events associated with the administration of this compound. The incidence of localized pain is reported to be 6% or less, while the sensation of heat is more frequent, occurring in 8% to 45% of patients. nih.gov These sensations are generally mild and transient. The incidence of pain and heat sensations with this compound is similar to that observed with other nonionic contrast media like iopromide and iopamidol (B1672082). nih.gov However, in a comparative trial, pain was reported significantly less frequently with this compound than with iohexol (B1672079). nih.gov

Taste disturbances, often described as a metallic taste, are a known side effect of this compound administration, with a reported incidence ranging from 3% to 27%. nih.gov This side effect is typically transient and resolves on its own. patsnap.com The frequency of taste disturbances with this compound is comparable to that seen with iopromide and iopamidol. nih.gov Interestingly, one comparative study found that taste disturbances were reported significantly more frequently with this compound than with iohexol. nih.gov

Hypersensitivity and Allergic Reactions

Hypersensitivity reactions to this compound can range from mild skin reactions to severe, life-threatening events. patsnap.com These reactions can be immediate, occurring within an hour of administration, or non-immediate, appearing hours to days later.

Several factors have been identified that may increase the risk of a hypersensitivity reaction to this compound:

Previous reaction to a contrast agent: This is a strong predictor of future reactions. researchgate.net

History of allergies: Patients with a known history of allergic disorders, such as bronchial asthma or allergies to drugs or food, are at an increased risk. researchgate.net

Many of the immediate hypersensitivity reactions to iodinated contrast media, including this compound, are considered to be pseudoallergic or nonallergic hypersensitivity reactions. These reactions are not mediated by IgE antibodies, which are involved in true allergic reactions. Instead, they are thought to be caused by the direct activation of mast cells and basophils by the contrast medium, leading to the release of histamine and other inflammatory mediators. This direct mast cell activation can produce symptoms that are clinically indistinguishable from a true allergic reaction, such as urticaria, angioedema, and even anaphylaxis. The incidence of various pseudoallergic reactions with this compound, such as nausea, vomiting, skin reactions, dizziness, and headache, has been reported to be 20% or less for each type of event. nih.gov The frequency of these reactions with this compound is similar to that observed with iopromide and iopamidol. nih.gov

Immediate vs. Non-Immediate Reactions

Hypersensitivity reactions to this compound, like other iodinated contrast media (ICM), are categorized based on their onset time into immediate reactions (IRs), occurring within one hour of administration, and non-immediate reactions (NIRs), appearing one hour or later. nih.gov Immediate reactions are more common, with symptoms such as erythema and urticaria, with or without angioedema, appearing in over 70% of these cases. researchgate.net In contrast, the most frequent manifestation of non-immediate reactions is a maculopapular rash, which occurs in 30% to 90% of NIR cases. researchgate.net

A retrospective analysis of spontaneous adverse reaction reports for this compound and another non-ionic contrast agent, iopromide, found that the incidence of adverse effects was 2.3 cases per 1,000 patients for this compound. nih.gov In a study focusing on patients with confirmed hypersensitivity, this compound was one of the most common ICMs involved in both immediate and non-immediate reactions. frontiersin.org

Diagnostic approaches, such as skin tests, are utilized to investigate these reactions. However, their utility varies. In a prospective study of 42 patients with non-immediate hypersensitivity reactions (NIHR) to this compound, skin tests were positive in 47.6% of cases. nih.govyoutube.com The sensitivity of skin tests for NIHRs due to this compound is noted to be less than 50%. nih.govyoutube.com For immediate hypersensitivity reactions (HSR), the pooled positive rate of skin tests is around 17%, but can be as high as 52% in severe immediate reactions. researchgate.net For non-immediate HSR, the positive rate is approximately 26%. researchgate.net

Reaction TypeCommon SymptomsSkin Test Positive Rate (Pooled)
Immediate (<1 hour)Erythema, Urticaria, Angioedema researchgate.net17% (up to 52% in severe cases) researchgate.net
Non-Immediate (>1 hour)Maculopapular Rash researchgate.net26% researchgate.net
Table 1. Comparison of Immediate and Non-Immediate Reactions to this compound.

Respiratory System Disorders (e.g., Bronchospasm)

Respiratory system disorders, including bronchospasm, are recognized potential adverse reactions to iodinated contrast media. nih.govnih.gov Life-threatening hypersensitivity reactions can manifest as laryngospasm or bronchospasm. fda.gov

In a comparative study of acute adverse reactions, upper respiratory tract signs and symptoms were reported in 16.7% of reactions to this compound. nih.govresearchgate.net An in vivo study in guinea pigs investigated the effects of several iodinated contrast media, including this compound, on pulmonary airway resistance. nih.gov The study found that this compound caused a mean increase in maximal insufflation pressure (MIP), an indicator of airway resistance, of no more than 20%. nih.gov This was in contrast to the ionic, hexaiodinated agent ioxaglate, which induced a marked bronchoconstrictor effect, increasing MIP by 242%. nih.gov The study concluded that for most agents, including this compound, there was no apparent link between the increase in airway resistance and the physicochemical properties like charge or molecular weight. nih.gov

Dermatological Disorders

Dermatological disorders are a common manifestation of hypersensitivity reactions to this compound. nih.gov These can range from mild reactions like urticaria (hives) and pruritus (itching) to more severe conditions. nih.govresearchgate.net In a retrospective analysis, urticaria was reported in 17.2% and pruritus in 15.6% of adverse reactions to this compound. nih.govresearchgate.net

A notable, though less common, dermatological reaction is fixed drug eruption (FDE). nih.govkarger.com A case report detailed a 67-year-old woman who developed multiple pea-sized erythematous papules on her trunk and extremities four days after receiving this compound. nih.govkarger.com Upon re-administration six months later, erythematous plaques with vesicles recurred at the same sites. nih.govkarger.com The diagnosis of multiple FDE caused by this compound was confirmed with positive patch and intradermal tests on the affected skin. nih.govkarger.com This case highlights that non-ionic contrast media like this compound can cause FDE and that repeated exposure may increase the severity of the eruption. nih.gov

Extravasation, the accidental leakage of the drug into the surrounding tissue during injection, can also lead to severe skin and soft tissue reactions. fda.govrxlist.com Reported complications following extravasation of this compound include inflammation, blistering, skin necrosis, and compartment syndrome. fda.govrxlist.com

Dermatological DisorderReported Frequency/TypeReference
Urticaria17.2% of reported reactions nih.govresearchgate.net
Pruritus15.6% of reported reactions nih.govresearchgate.net
Fixed Drug Eruption (FDE)Case report of multiple FDE nih.govkarger.com
Extravasation ReactionsInflammation, Blistering, Skin Necrosis fda.govrxlist.com
Table 2. Dermatological Disorders Associated with this compound.

Cross-Reactivity Among Iodinated Contrast Media

Cross-reactivity, where a patient allergic to one iodinated contrast medium (ICM) also reacts to another, is a significant clinical concern. Research indicates that the rate of cross-reactivity is higher in patients with a history of non-immediate hypersensitivity reactions (NIHR) compared to those with immediate reactions (68% vs. 39%, respectively). researchgate.net

A study focusing on patients with NIHR caused by this compound specifically investigated cross-reactivity with other ICMs, primarily iopamidol. nih.gov The study found a cross-reactivity rate of 22% between this compound and iopamidol. nih.govyoutube.com This was determined by observing reactions in patients with both positive and negative skin tests to the culprit agent, this compound. nih.gov The study concluded that the cross-reactivity between this compound and iopamidol is high. nih.gov

The broader phenomenon of cross-reactivity among ICMs is complex. Some research suggests that reactivity may be driven by individual reaction patterns rather than being strictly determined by chemical structures. nih.govbohrium.com However, another analysis found that the risk of an ICM cross-reaction within a chemically defined group was 2.7 times greater than between agents in different groups. nih.gov In cases of confirmed hypersensitivity to multiple ICMs, this compound was one of the agents frequently involved in the initial reported reactions. frontiersin.org

Role of Pre-treatment and Monitoring

For patients with a history of a previous reaction to a contrast agent, pre-treatment with antihistamines or corticosteroids is often considered. fda.gov While this practice does not prevent serious, life-threatening reactions, it may reduce their incidence and severity. fda.gov However, for non-immediate reactions, prophylaxis with steroids and anti-histamines does not guarantee tolerance. nih.gov In a study involving patients with prior allergy-like reactions to contrast media, all cases received pre-medication with prednisone and dexchlorpheniramine, yet reactions still occurred, although they were mild. nih.gov

Given the risk of both immediate and delayed reactions, monitoring of all patients during and after this compound administration is crucial. fda.gov Emergency resuscitation equipment and trained personnel should always be available. fda.gov For extravasation, monitoring the injection site is essential to detect any leakage early. fda.govrxlist.com Patients should be advised to seek medical care if symptoms of extravasation, such as progressing pain or swelling, occur. fda.govrxlist.com Monitoring renal function is also a key consideration, especially in at-risk patients. fda.gov

Organ-Specific Safety Considerations

Renal Impairment and Acute Kidney Injury (AKI)

The kidneys are the primary route of excretion for this compound, making renal function a critical consideration. fda.gov The risk of adverse reactions is greater in patients with renal impairment. fda.gov Contrast-induced acute kidney injury (CI-AKI) is a potential complication following the administration of this compound. fda.govsciencehoodpublishing.org Risk factors for developing CI-AKI include pre-existing renal impairment, diabetes mellitus, dehydration, and the use of large or repetitive doses of the contrast agent. fda.gov

Studies have specifically evaluated this compound's effect on renal function. One study investigated its pharmacokinetics and safety in subjects with varying degrees of renal impairment, from normal function to end-stage renal disease requiring hemodialysis. nih.gov As expected, the elimination half-life of this compound increased progressively with the severity of renal impairment. nih.gov However, the study found that this compound was almost completely eliminated even in patients with renal impairment and that hemodialysis was efficient in its removal, with about 58% of the dose recovered in a single session. nih.gov

Another study examined the immediate effects of this compound on renal function after abdominal angiography. tandfonline.com It found transient and reversible changes in proximal tubular function, indicated by an increase in the fractional excretion of sodium and urinary enzymes like N-acetyl-p-glucosaminidase. tandfonline.com Glomerular function, as measured by creatinine (B1669602) clearance, was not negatively affected. tandfonline.com

A multicenter, double-blind, randomized study (the ACTIVE trial) compared the renal effects of this compound-400 with an isotonic agent, iodixanol-320, in patients with chronic kidney disease. nih.gov The incidence of CI-AKI (defined as an increase in serum creatinine of ≥0.5 mg/dL) was significantly higher in the group receiving iodixanol (B1672021) (6.9%) compared to the this compound group (0%). nih.gov The mean change in serum creatinine from baseline was also significantly higher after iodixanol administration. nih.gov

Compound NameSynonym/Brand NameClass/Type
This compoundIomeronNon-ionic, monomeric iodinated contrast medium
Iopromide-Non-ionic, monomeric iodinated contrast medium
Iopamidol-Non-ionic, monomeric iodinated contrast medium
Iobitridol (B1672014)-Non-ionic, monomeric iodinated contrast medium
Iohexol-Non-ionic, monomeric iodinated contrast medium
Ioversol (B29796)-Non-ionic, monomeric iodinated contrast medium
IodixanolVisipaqueNon-ionic, dimeric, isotonic iodinated contrast medium
IoxaglateHexabrixIonic, dimeric iodinated contrast medium
Prednisone-Corticosteroid
Dexchlorpheniramine-Antihistamine
N-acetyl-p-glucosaminidaseNAGUrinary enzyme (marker of tubular function)
Table 3. List of Compounds Mentioned.
Risk Factors for Contrast-Induced AKI

Contrast-Induced Acute Kidney Injury (CI-AKI) is a significant concern following the administration of iodinated contrast media like this compound. Research has identified several patient- and procedure-related factors that increase the risk of developing this complication. The most prominent risk factor is pre-existing renal impairment rxlist.comfda.govmedscape.comclevelandclinic.org. Patients with conditions such as chronic kidney disease (CKD) have a substantially higher incidence of CI-AKI, which can be as high as 25% in high-risk groups nih.gov.

Other major patient-related risk factors include diabetes mellitus, particularly in conjunction with renal insufficiency, and dehydration rxlist.comfda.govmedscape.comclevelandclinic.orgmayoclinic.orgoup.com. Conditions that affect renal perfusion, such as heart failure and advanced vascular disease, also predispose patients to CI-AKI rxlist.comfda.govmedscape.comoup.com. Advanced age is another recognized risk factor rxlist.comfda.govmedscape.com. Certain underlying diseases like multiple myeloma or other paraproteinemias can also increase the risk of renal impairment after contrast media administration rxlist.comfda.govmedscape.commayoclinic.orgmedsafe.govt.nz.

Procedure-related factors play a crucial role as well. The administration of repetitive or large doses of this compound is a significant risk factor rxlist.comfda.govmedscape.com. The concurrent use of nephrotoxic or diuretic medications can further potentiate the risk of kidney injury rxlist.comfda.govmedscape.comclevelandclinic.org. Intra-arterial administration is associated with a higher risk of CI-AKI compared to intravenous injection due to the direct delivery of a high concentration of the contrast agent to the renal arteries clevelandclinic.org.

Table 1: Key Risk Factors for this compound-Induced Acute Kidney Injury (AKI)

CategoryRisk Factor
Patient-Related Pre-existing renal impairment (e.g., Chronic Kidney Disease) rxlist.comfda.govmedscape.comclevelandclinic.org
Diabetes Mellitus rxlist.comfda.govmedscape.commayoclinic.orgoup.com
Dehydration / Volume Depletion rxlist.comfda.govmedscape.comclevelandclinic.org
Heart Failure rxlist.comfda.govmedscape.com
Advanced Vascular Disease rxlist.comfda.govmedscape.com
Advanced Age rxlist.comfda.govmedscape.com
Multiple Myeloma / Paraproteinemia rxlist.comfda.govmedscape.commayoclinic.orgmedsafe.govt.nz
Procedure & Medication-Related Repetitive or large doses of this compound rxlist.comfda.govmedscape.com
Concomitant use of nephrotoxic or diuretic medications rxlist.comfda.govmedscape.comclevelandclinic.org
Intra-arterial administration clevelandclinic.org
Management Strategies for Patients with Renal Impairment

For patients with identified risk factors, particularly pre-existing renal impairment, several management strategies are recommended to mitigate the risk of CI-AKI when using this compound. A primary preventive measure is to ensure the patient is adequately hydrated before and after the procedure rxlist.commedscape.commedsafe.govt.nz. This is often achieved by maintaining an intravenous infusion until the contrast medium has been cleared by the kidneys medsafe.govt.nz. Preparatory dehydration, as well as the use of laxatives or diuretics before administration, should be avoided rxlist.commedscape.com.

Using the lowest necessary dose of this compound is a crucial strategy to minimize renal exposure rxlist.commedscape.com. For patients with end-stage renal disease, this compound can be cleared by hemodialysis. Studies have shown that after a single dialysis session, a significant percentage of the dose can be recovered in the dialysate, making dialysis an effective method for removing the contrast agent in these patients nih.gov.

Medication management is also a key component. For patients taking metformin, a medication for diabetes, guidelines recommend stopping the drug at the time of or before this compound administration in those with an estimated Glomerular Filtration Rate (eGFR) between 30 and 60 mL/min/1.73 m², a history of hepatic impairment, alcoholism, or heart failure, or in those receiving intra-arterial contrast medscape.comnih.gov. The patient's eGFR should be re-evaluated 48 hours after the procedure, and metformin should only be restarted once renal function is confirmed to be stable medscape.comnih.gov. This precaution is taken because iodinated contrast agents can increase the risk of metformin-induced lactic acidosis if renal function worsens medscape.com.

Table 2: Management and Prevention of CI-AKI in At-Risk Patients

StrategyDetails
Hydration Adequately hydrate patients before and following administration of this compound rxlist.commedscape.commedsafe.govt.nz.
Dose Minimization Use the lowest necessary dose of the contrast agent rxlist.commedscape.com.
Avoid Dehydrating Agents Do not use laxatives or diuretics prior to the procedure rxlist.commedscape.com.
Medication Adjustment Temporarily discontinue metformin in specific at-risk patients and restart only after renal function is confirmed stable medscape.commedsafe.govt.nznih.gov.
Post-Procedure Care Consider postponing new contrast examinations until renal function returns to baseline medsafe.govt.nz. For patients on dialysis, this compound can be cleared by the dialysis process nih.gov.

Cardiovascular System Reactions

The administration of this compound can induce a range of cardiovascular adverse reactions, primarily due to its effect on circulatory osmotic load rxlist.commedscape.com. These reactions can lead to acute or delayed hemodynamic disturbances, especially in patients with pre-existing conditions like heart failure, severe renal impairment, or combined renal and cardiac disease rxlist.commedscape.com. Severe reactions involving the cardiovascular system can manifest as pronounced hypotension, tachycardia, and loss of consciousness, which may progress to cardiac arrest medicines.org.uk.

Life-Threatening Cardiovascular Events

The use of this compound has been associated with life-threatening or fatal cardiovascular reactions, including severe hypotension, shock, and cardiac arrest rxlist.comfda.govmedscape.com. The majority of these fatal events occur very rapidly, often within 10 minutes of injection, with underlying cardiovascular disease being the primary contributing factor rxlist.comfda.govmedscape.com. Literature reports indicate that deaths from the administration of iodinated contrast agents in general range from 6.6 per 1 million to 1 in 10,000 patients rxlist.comfda.govrxlist.com. Furthermore, serious and sometimes fatal thromboembolic events, such as myocardial infarction and stroke, can occur during angiographic procedures involving this compound rxlist.comfda.govrxlist.com.

Cardiac Decompensation and Arrhythmias

During specific procedures like coronary arteriography and ventriculography, this compound administration can lead to cardiac decompensation, serious arrhythmias, and myocardial ischemia or infarction rxlist.comfda.govrxlist.com. Patients with severe cardiac disease, particularly heart failure and coronary artery disease, are at an increased risk for these reactions medsafe.govt.nz. Potential reactions in this patient group include pulmonary edema, ischemic ECG changes, and major arrhythmias medsafe.govt.nz. Animal studies have noted some episodes of arrhythmia and ventricular fibrillations, but only at doses far exceeding the presumed clinical ones nih.gov.

Neurological Complications

The use of this compound has been associated with neurological complications, although it is considered to have a low risk of neurotoxicity compared to other agents researchgate.net. Contrast-induced encephalopathy has been reported, which can manifest with symptoms like headache, visual disturbances, confusion, seizures, loss of coordination, and in severe cases, coma and cerebral edema medicines.org.uk. These symptoms typically appear within minutes to hours after administration and generally resolve within a few days medicines.org.uk. The risk of such complications is increased in patients with conditions that disrupt the integrity of the blood-brain barrier medsafe.govt.nzmedicines.org.uk.

Exacerbation of Pre-existing Conditions

Patients with pre-existing neurological conditions may be at a higher risk for complications. Neurological symptoms related to cerebrovascular diseases (such as a recent stroke or transient ischemic attacks), intracranial tumors or metastases, or degenerative pathologies can be exacerbated by the administration of this compound medsafe.govt.nzmedicines.org.uk. Intravascular injection can cause vasospasm and subsequent cerebral ischemic events medsafe.govt.nz. Patients with a history of epilepsy may also have an increased likelihood of convulsive seizures following contrast administration medsafe.govt.nzmedicines.org.uk.

Impact on Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The integrity of this barrier is crucial for maintaining brain homeostasis.

In conditions where the blood-brain barrier is already compromised, the administration of this compound requires caution. The passage of this compound into the cerebral tissue is facilitated in patients with a disrupted BBB, which can potentially lead to central nervous system disorders. Clinical conditions such as acute and chronic alcoholism have been shown to increase the permeability of the BBB, which may lower the seizure threshold and increase the risk of adverse neurological events with the use of iodinated contrast agents like this compound.

In vitro studies on endothelial cells have been conducted to compare the effects of non-ionic contrast media, such as this compound, with ionic contrast media. These studies have generally shown that non-ionic contrast media are better tolerated by the vascular endothelium. nih.gov Specifically, ionic contrast media demonstrated a significant impact on endothelial cell viability under various tested conditions. In contrast, non-ionic agents like this compound only showed effects after prolonged exposure at high concentrations (50 and 100 mg/mL), which are typically only present for a few minutes following intravascular injection. nih.gov These findings suggest that non-ionic contrast media have a wide margin of safety concerning their interaction with the vascular endothelium, a key component of the blood-brain barrier. nih.gov

Thyroid Dysfunction in Specific Populations

The administration of iodinated contrast media, including this compound, can lead to thyroid dysfunction, particularly in vulnerable populations such as neonates and young children. This is primarily due to the high iodine load from the contrast agent, which can interfere with the normal functioning of the thyroid gland.

Newborns, especially those who are premature, are at an increased risk of developing transient hypothyroidism following exposure to iodinated contrast agents. researchgate.net Their thyroid glands are still developing and may not be able to adapt to the excess iodine, a phenomenon known as the Wolff-Chaikoff effect. This can lead to a temporary decrease in the production of thyroid hormones.

A systematic review of studies on neonates exposed to iodinated contrast media found that both term and premature infants are at risk. The review indicated that 8.3% of term infants and 18.2% of premature infants exposed to these agents were treated for hypothyroidism. researchgate.net While these figures represent the broader class of iodinated contrast media, they highlight the susceptibility of this population.

A case report has described transient hypothyroidism in a preterm infant whose mother received this compound postpartum. nih.gov The infant, who was breastfed, showed a markedly elevated thyrotropin (TSH) level at 17 days of age, which was attributed to the iodine from the contrast medium excreted in the breast milk. nih.gov This case underscores the importance of monitoring thyroid function in infants exposed to this compound, even indirectly through lactation.

The U.S. Food and Drug Administration (FDA) has recommended monitoring of thyroid function in children from birth through 3 years of age following exposure to iodinated contrast media, with evaluation suggested within 3 weeks of exposure. nih.gov

Fertility and Reproductive Safety

The potential effects of this compound on fertility and reproduction have been evaluated in preclinical toxicology studies. These studies are designed to identify any adverse effects on the reproductive organs and reproductive performance of both males and females, as well as on the development of the offspring.

Based on a comprehensive toxicological safety assessment, this compound has been shown not to possess reproductive or developmental toxicity. researchgate.netnih.gov These findings are derived from studies conducted in various animal species, which are standard in the preclinical evaluation of pharmaceutical compounds.

Teratogenicity and embryotoxicity studies are crucial components of the reproductive safety assessment of any new chemical compound intended for medical use. These studies investigate the potential of a substance to cause birth defects (teratogenicity) or harm to the developing embryo (embryotoxicity).

For this compound, teratogenicity studies were conducted in both rats and rabbits, with the latter being a species known for its sensitivity to teratogenic effects. researchgate.net In these studies, this compound was administered intravenously to pregnant females during the period of organogenesis. The results of these studies showed no evidence of teratogenic or embryotoxic effects. researchgate.net

A summary of the findings from these animal studies is presented in the table below.

SpeciesDosageRoute of AdministrationKey Findings
Rat (Crl: CD (SD) BR)Not specified in available literatureIntravenousNo teratogenic or embryotoxic effects observed. researchgate.net
Rabbit (Hy/CR)Not specified in available literatureIntravenousNo teratogenic or embryotoxic effects observed. researchgate.net

The use of this compound in pregnant and lactating women requires careful consideration of the potential benefits versus the risks to the fetus or infant.

Animal studies have indicated that this compound can cross the placental barrier. nih.govnih.gov However, the extent of this transfer in humans is not fully characterized. It is a general principle to avoid unnecessary exposure to any medication or diagnostic agent during pregnancy unless the potential benefit justifies the potential risk to the fetus.

Regarding lactation, it has been demonstrated in animal models that this compound is excreted into breast milk. nih.gov As mentioned previously, a case of transient hypothyroidism has been reported in a breastfed infant whose mother received this compound. nih.gov While professional organizations often state that breastfeeding need not be disrupted after receiving iodine-containing contrast media, it is a point for consideration and discussion between the healthcare provider and the lactating mother. nih.gov

Special Patient Populations

The use of this compound in pediatric patients has been evaluated in clinical trials to establish its safety and tolerability profile in this population. A significant phase III clinical trial enrolled 438 pediatric patients, ranging in age from 1 day to 17 years, with half of the participants being younger than 3 years old. nih.gov

The study assessed the tolerability of this compound across a range of concentrations. The most frequently observed adverse events, which were not definitively linked to the administration of this compound, are detailed in the table below.

Adverse EventIncidence Rate (%)
Vomiting1.8% nih.gov
Rise in blood pressure1.8% nih.gov
Restlessness1.1% nih.gov
Other adverse events&lt; 1% nih.gov

The study concluded that this compound is a well-tolerated non-ionic contrast medium for use in pediatric examinations. nih.gov

As discussed in section 4.3.4, a key consideration in the pediatric population, particularly in neonates and children up to 3 years of age, is the risk of transient hypothyroidism following exposure to iodinated contrast media like this compound. nih.gov

Geriatric Considerations

Clinical studies have generally not demonstrated age-specific issues that would preclude the use of this compound in the geriatric population. mayoclinic.org However, elderly patients are more susceptible to certain adverse effects, particularly renal complications. mayoclinic.org Advanced age is recognized as a significant risk factor for developing acute kidney injury following the administration of this compound. rxlist.comfda.gov

A large-scale clinical evaluation involving 4,811 patients, of whom 19.5% were over the age of 70, found this compound to be well-tolerated within this demographic. nih.gov Another retrospective analysis comparing the adverse reactions of this compound and iopromide did not find a statistically significant difference in patient age distribution when comparing those above and below 60 years old. nih.gov Despite the general tolerance, the increased likelihood of pre-existing renal insufficiency in older adults necessitates a cautious approach. mayoclinic.org

Key Considerations for this compound Use in Geriatric Patients
ConsiderationResearch FindingCitation
General ToleranceStudies have not demonstrated geriatric-specific problems limiting its usefulness. mayoclinic.org
Kidney FunctionElderly patients are more likely to experience unwanted side effects, especially kidney problems. Advanced age is a risk factor for acute kidney injury. mayoclinic.orgrxlist.comfda.gov
Large-Scale StudyIn a study of 4,811 patients, 19.5% were over 70, and the contrast medium was found to be extremely well-tolerated. nih.gov

Patients with Co-morbidities (e.g., Diabetes Mellitus, Heart Failure)

The safety profile of this compound is of particular concern in patients with pre-existing health conditions, notably diabetes mellitus and heart failure, due to an elevated risk of adverse events.

Diabetes Mellitus

Diabetes mellitus is a primary risk factor for contrast-induced nephropathy (CIN) following the administration of this compound. rxlist.comfda.govpatsnap.com Patients with diabetic nephropathy are at a particularly high risk for this complication. bracco.comnih.gov The pathophysiology of CIN in diabetic patients is linked to pre-existing renal impairment, which makes the kidneys more vulnerable to the effects of contrast media. nih.govplos.org

A comparative study, the ACTIVE Trial, investigated the renal effects of this compound-400 versus iodixanol-320 in patients with chronic kidney disease. The group receiving this compound had a significantly higher proportion of individuals with diabetes mellitus. The findings indicated that the incidence of CIN was significantly higher in the iodixanol group compared to the this compound group. websites.co.in

For diabetic patients on metformin, specific precautions are necessary. The administration of iodinated contrast agents can increase the risk of metformin-induced lactic acidosis, a rare but serious complication, by potentially worsening renal function. rxlist.com Guidelines recommend temporarily discontinuing metformin before or at the time of the procedure in patients with certain risk factors, including moderate renal impairment (eGFR 30-60 mL/min/1.73 m²), a history of liver disease, alcoholism, or heart failure. rxlist.comdrugs.com

Heart Failure

Patients with heart failure are also at an increased risk of adverse reactions. rxlist.com this compound administration increases the circulatory osmotic load, which can lead to acute or delayed hemodynamic disturbances in individuals with heart failure. fda.govrxlist.com This is especially true when large or repeated doses are administered. fda.gov

Severe and sometimes fatal cardiovascular reactions, including hypotension, shock, and cardiac arrest, have been reported, with underlying cardiovascular disease being a major contributing factor. rxlist.comfda.gov The risk of severe reactions is particularly elevated in patients with severe heart conditions, such as heart failure and coronary artery disease. bracco.com Therefore, careful consideration and the availability of emergency resuscitation equipment are advised when using this compound in this patient population. rxlist.comrxlist.com

Risk Profile of this compound in Patients with Co-morbidities
Co-morbidityAssociated RiskKey Research Findings/RecommendationsCitation
Diabetes MellitusIncreased risk of Contrast-Induced Nephropathy (CIN).Patients with diabetic nephropathy are at particularly high risk. One study showed a lower incidence of CIN with this compound-400 compared to iodixanol-320 in a high-risk group with a large proportion of diabetic patients. rxlist.combracco.comnih.govwebsites.co.in
Diabetes Mellitus (on Metformin)Risk of metformin-induced lactic acidosis.Temporary discontinuation of metformin is recommended for at-risk patients undergoing contrast procedures. rxlist.comdrugs.com
Heart FailureIncreased risk of acute kidney injury and cardiovascular adverse reactions.This compound increases circulatory osmotic load, which can cause hemodynamic disturbances. Caution is advised, especially with large or repeated doses. rxlist.comfda.govrxlist.com
Severe Heart DiseaseIncreased risk of severe reactions.Patients with heart failure and coronary artery disease are at a higher risk for events like hypotension, shock, and cardiac arrest. fda.govbracco.com

Preclinical Research and Animal Models

Acute and Repeated Dose Toxicity Studies

Acute toxicity studies of iomeprol in animal models have determined its median lethal dose (LD50) across different species and routes of administration. The acute intravenous or intra-arterial toxicity of this compound has been found to be comparable to that of other non-ionic contrast media wikipedia.orgwikipedia.orgwikipedia.orginvivochem.comfishersci.canih.govnih.gov.

Table 1: this compound LD50 Values in Animals (g iodine/kg) wikipedia.org

Route of AdministrationMouse (g iodine/kg)Rat (g iodine/kg)Dog (g iodine/kg)
Intravenous19.9 (19.3 – 20.5)14.5 (13.2 – 16.0)>12.5
Intraperitoneal26.1 (13.1 – 29.2)10 (8.9 – 11.3)N/A
Intracerebral1.3 (1.2 – 1.5)N/AN/A
IntracisternalN/A>1.2N/A
IntracarotidN/A5.8 (4.64 – 7.25)N/A

Repeated dose toxicity studies, including daily intravenous dosing for four weeks in rats and dogs, have demonstrated that this compound exhibits good systemic tolerability wikipedia.orgwikipedia.orgwikipedia.orginvivochem.comfishersci.canih.govnih.gov. The compound was well tolerated even at doses equivalent to or higher than the maximum anticipated clinical doses, indicating no special hazard based on conventional repeated dose toxicity assessments wikidata.orgmims.com.

Genotoxicity and Mutagenicity Assessments

Comprehensive in vitro and in vivo genotoxicity and mutagenicity assessments have been conducted for this compound. Results from these studies, including in vitro bacterial reverse mutation assays (Ames test) and in vivo rat bone marrow micronucleus assays, showed that this compound did not exhibit mutagenic or clastogenic potential wikipedia.org. Furthermore, gene, chromosome, and genome mutation tests consistently yielded no evidence of this compound possessing mutagenic or chromosome-damaging capabilities wikipedia.org. Preclinical data confirm that the compound does not pose a genetic toxicity hazard wikipedia.orginvivochem.comfishersci.canih.govnih.govwikidata.orgmims.com. In a study investigating the effects of chlorination on various iodinated contrast media, this compound was among the compounds tested and did not show induced mutagenicity or acute toxicity, unlike iopamidol (B1672082) which was degraded by chlorine nih.gov.

Neurotolerance Investigations in Animal Models

Neurotolerance of this compound has been extensively investigated, particularly following intrathecal and intravenous administration in animal models. After intrathecal administration, this compound was rapidly eliminated from the cerebrospinal fluid, efficiently cleared from plasma, and excreted unchanged via the kidneys wikipedia.orgwikidata.org. Importantly, intrathecally administered this compound did not significantly alter the behavioral functions or physiological activities of the brain wikipedia.orgwikidata.org. Unlike some other contrast media, this compound was found to be devoid of any epileptogenic activity wikipedia.orgwikidata.org. Its acute neurotoxicity was comparable to iopamidol but notably less than that of iohexol (B1672079), iotrolan (B1672090), and iodixanol (B1672021) wikipedia.orgwikidata.org. This compound demonstrated good tolerability in rats and dogs after weekly intrathecal administrations for four weeks, even at doses up to three times higher than those intended for clinical use wikipedia.orgwikidata.org. This high neurotolerance and favorable physicochemical characteristics suggest its suitability for myelography and cerebral ventriculography wikipedia.orgwikidata.org. When administered intravenously, the neurotolerance of this compound was observed to be superior or at least equivalent to that of iopamidol and iohexol wikipedia.orgmims.com. Studies also indicated that this compound does not cross the intact blood-brain barrier in healthy animals after intravascular administration wikipedia.orgmims.comnih.gov, and its diffusion into brain structures surrounding the liquoral spaces is comparable to other reference contrast media wikipedia.org.

Pharmacodynamic Effects in Experimental Animals

Pharmacodynamic studies in various animal species have evaluated the effects of intravascularly administered this compound on key physiological systems. Regarding the central circulatory system, this compound induced moderate and short-lasting increases in left ventricular end-diastolic pressure and cardiac output wikipedia.orgmims.com. No significant effects on heart rate were observed in either in vitro or in vivo studies, and episodes of arrhythmia and ventricular fibrillations occurred only at dosages far exceeding anticipated clinical levels wikipedia.orgmims.com. Diastolic and systolic coronary flow showed no significant increases wikipedia.orgmims.com. In terms of peripheral circulation, this compound did not cause significant changes in blood pressure but led to moderate and short-lasting increases in renal and pulmonary arterial flow, accompanied by a decrease in peripheral vascular resistance wikipedia.orgmims.com. The cardiovascular and hemodynamic changes induced by this compound were consistently milder than those caused by ionic contrast media and similar to effects observed with other nonionic contrast agents wikipedia.orgmims.com. When injected into the femoral artery of rats, this compound was found to be less algogenic (pain-inducing) than iopamidol and iohexol wikipedia.orgmims.com. In vitro comparisons also showed that this compound affected the filterability and deformability of red blood cells to a lesser extent than reference contrast media wikipedia.orgmims.com. In some animal models, metabolic changes such as elevated bilirubin, gamma glutamic transferase, and glucose levels were detected, with transient increases in proteinuria and enzymuria also noted wikipedia.orgflybase.org.

Animal Models for Evaluating Drug Effects on Physiological Processes

Animal models have been crucial for assessing this compound's effects on various physiological processes. In studies focusing on renal function, very high intravenous dosages of this compound did not affect the glomerular filtration rate but resulted in increased renal blood flow and diuresis wikipedia.orgmims.com. Transient increases in proteinuria and enzymuria were also observed wikipedia.orgmims.com. Reproduction studies in rats and rabbits have indicated no evidence of impairment of fertility or teratogenicity following this compound administration wikipedia.orgwikipedia.orginvivochem.comfishersci.cawikidata.orgmims.com. Animal studies have consistently shown no teratogenicity or embryotoxicity wikipedia.org. A peri-postnatal study reported a slight increase in neonate mortality at a dose of 4 g iodine/kg, though the clinical relevance of this finding remains unclear wikipedia.org. Furthermore, studies in rats have shown that this compound can cross the placenta and be excreted into breast milk, with minimal absorption by the gastrointestinal tract of the young invivochem.comcenmed.com.

Research Methodologies and Study Design

Clinical Trial Design (Phase I, II, III Studies)

Clinical trials for Iomeprol have progressed through various phases to assess its characteristics comprehensively. Phase I studies primarily focused on pharmacokinetics and initial safety in healthy volunteers and patients with renal impairment. wikipedia.org Subsequent Phase I, II, and III studies broadened the scope to evaluate this compound's pharmacodynamic effects on multiple physiological systems, utilizing a wide array of intravenous and intra-arterial radiological procedures. cenmed.com In pediatric populations, open-label Phase III studies enrolled 438 patients, ranging from newborns to 17 years old, to evaluate this compound's tolerability across key radiological, urological, and cardiological indications, testing concentrations from 150 mg iodine/ml to 400 mg iodine/ml. wikidata.org

Another randomized, double-blind, parallel-group study compared this compound 150 mgI/ml with Iopamidol (B1672082) 150 mgI/ml in 100 adult patients undergoing peripheral intra-arterial digital subtraction angiography (IA-DSA). This study found both agents to be equally effective, with most angiographic examinations achieving excellent or good diagnostic quality. mims.com

In intravenous urography, a randomized, double-blind, parallel-group trial assessed this compound 350 mg I ml-1 against Iohexol (B1672079) 350 mg I ml-1 and Iopamidol 370 mg I ml-1 in 90 adult patients. The results indicated that this compound 350 mg I ml-1 was at least as effective as the comparator agents for intravenous urography, showing no significant differences in diagnostic quality. mims.com

Furthermore, a double-blind, randomized, parallel-group study investigated the acute renal effects of this compound at concentrations of 300 mg I/ml and 400 mg I/ml, administered intraarterially to 20 patients during routine abdominal angiography. This study found no statistical differences in the parameters measured between the two groups, suggesting that the osmotic diuresis and acute effects on proximal tubular function induced by this compound are reversible. jkchemical.com

Open-label studies have played a role in early phase investigations and broader tolerability assessments. For instance, open-label, single-dose, Phase I studies were conducted to evaluate the pharmacokinetics and safety of this compound in healthy volunteers and in patients with varying degrees of renal impairment, including those with end-stage renal disease requiring hemodialysis. wikipedia.org Additionally, open-label Phase III studies involved a large cohort of 438 pediatric patients to assess the tolerability of this compound across a spectrum of radiologic, urologic, and cardiologic procedures. wikidata.org

Retrospective comparative studies have provided insights into the real-world performance of this compound relative to other contrast agents. One such study evaluated this compound-400 against Ultravist-370 (Iopromide) and Omnipaque-350 (Iohexol) for enhancing visualization of deep inferior epigastric perforators (DIEPs) during preoperative computed tomography angiography (CTA) in 40 female patients. The this compound-400 group demonstrated significantly higher arterial enhancement at the proximal DIEA (P < 0.001), distal DIEA (P = 0.004), and at the DIEP (P < 0.001). wikipedia.org These findings support the use of higher iodine concentration agents like this compound-400 for improved visualization of small-diameter vessels in such surgical planning. wikipedia.org

Another retrospective analysis compared acute reactions reported for Iopromide (B1672085) and this compound in a hospital setting, analyzing data from over 62,000 CT and 10,000 urography scans with Iopromide, and over 34,000 CT and 2,800 urography scans with this compound. wikipedia.orgfishersci.ca

Table 1: Arterial Enhancement in Preoperative CTA: this compound-400 vs. Comparators

Vessel SegmentThis compound-400 vs. Ultravist-370/Omnipaque-350 (P-value)
Proximal DIEA< 0.001
Distal DIEA0.004
DIEP< 0.001

Note: Higher enhancement was observed with this compound-400 in all compared segments. wikipedia.org

Intra-individual comparative studies, where the same subject receives different treatments, have been conducted to assess the impact of this compound concentrations. For instance, a study in six pigs compared different contrast media concentrations, including this compound-400, in multi-detector row computed tomography (MDCT). This study indicated that a contrast medium with 300 mgI/mL provided improved contrast enhancement in the thoracic aorta and pulmonary arteries compared to more highly concentrated contrast media, when identical iodine delivery rates and total iodine amounts were used. flybase.org

Another intra-individual comparison aimed to evaluate the degrees of MDCT contrast enhancement achieved with 300 mg I/mL and 370 mg I/mL iodine concentrations (iopromide) in 75 patients undergoing chest and abdomen MDCT. This study found significantly higher contrast enhancement for the 300 mg I/mL protocol in the chest, but no significant differences in the abdomen. nih.gov

Table 2: Peak Contrast Enhancement in Porcine MDCT (Hounsfield Units)

Contrast Medium ConcentrationPulmonary Trunk (HU)Aorta (HU)
300 mgI/mL595505
370 mgI/mL516454
400 mgI/mL (this compound)472439

Note: Data from an intra-individual comparison study in pigs. flybase.org

Pharmacokinetic and Pharmacodynamic Study Protocols

Pharmacokinetics (PK): Pharmacokinetic studies of this compound have been conducted in both healthy volunteers and patients with impaired renal function. wikipedia.orgcenmed.com this compound is not metabolized in the human body and is excreted unchanged, primarily through renal glomerular filtration. cenmed.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgnih.gov Approximately 90% of the administered dose is eliminated in the urine within 24 hours. cenmed.comwikipedia.orgwikidata.orgnih.govuni.lu The plasma concentration of this compound exhibits a biexponential decline. wikipedia.org In healthy individuals, the mean half-lives for the distribution (alpha phase) and elimination (beta phase) are approximately 22 minutes and 1.8 hours, respectively. wikipedia.org In patients with renal impairment, both mean body and renal clearances decrease, and the elimination half-life progressively increases with the severity of renal impairment. wikipedia.orguni.lu this compound is dialyzable, with about 58% of the dose recovered in dialysate after a single dialysis session. wikipedia.org The pharmacokinetic profile in pediatric patients aged 3 to 17 years is comparable to that observed in adults. uni.lu

Pharmacodynamics (PD): The pharmacodynamic effects of this compound have been evaluated across various physiological systems, including the cardiovascular, central nervous, coagulation, complement, renal, and thyroid systems. cenmed.comnih.gov Studies have indicated that this compound does not induce significant changes in basal hemodynamic parameters during CT scans of the chest and upper abdomen, nor does it cause significant alterations in hemodynamic and ECG parameters during cardiac or coronary angiography. cenmed.comwikidata.org Intensive monitoring of hemodynamic and electroencephalogram (EEG) parameters during conventional cerebral angiography confirmed that this compound is well-tolerated by the central nervous system. cenmed.comwikidata.org Furthermore, this compound did not significantly affect renal and thyroid functions, nor did it impact the coagulation and complement systems. cenmed.comwikidata.org Animal studies have shown that at very high dosages, this compound led to increased renal blood flow and diuresis, accompanied by transient increases in proteinuria and enzymuria. nih.gov

Bioanalytical Methods for this compound Quantification

The quantification of this compound in biological samples has relied on established bioanalytical techniques. High-performance liquid chromatography (HPLC) assays have been validated and utilized to measure this compound concentrations in plasma, urine, feces, and dialysate samples. wikipedia.org

More recently, an Ultra-Performance Liquid Chromatography with Photodiode Array detector (UPLC-PDA) method was developed and validated for the simultaneous quantification of this compound and phenol (B47542) in sterile parenteral preparations. This method demonstrated high accuracy, with results ranging from 97.1% to 99.3% for phenol and 100.0% to 100.2% for this compound. Precision, measured by relative standard deviation (RSD) for repeatability and reproducibility, was below 3% for both compounds. This UPLC-PDA method is characterized by short retention times for both this compound (1.75 minutes) and phenol (3.97 minutes), making it a rapid and efficient method for routine analysis.

Assessment of Clinical and Laboratory Safety Parameters

The assessment of clinical and laboratory safety parameters in studies involving this compound is a critical component of research methodology, aiming to characterize the physiological responses to the contrast agent. This assessment focuses on monitoring various indicators to understand the drug's impact on systemic functions. Patients are typically monitored for untoward medical occurrences from the time of informed consent through a specified post-administration period, often up to 24 hours or longer, with follow-up calls for delayed events wikipedia.orgwikidata.orgnih.govuni.lu.

Clinical Parameters: Clinical parameters routinely monitored include vital signs such as heart rate, blood pressure, and body temperature. Electro-physiological parameters, including electrocardiogram (ECG) readings, are often assessed to detect any cardiac effects. Neurological parameters, such as electroencephalogram (EEG) and behavioral functions, are also evaluated, particularly in studies involving intrathecal administration wikidata.orgnih.govmims.com. Patient tolerance to the contrast injection is also assessed, often by recording sensations like heat or pain wikidata.orgnih.gov.

Laboratory Parameters: Laboratory safety parameters typically involve a comprehensive analysis of blood and urine samples. This includes general blood chemistry panels, hematology profiles, and specific markers of organ function. Renal function is a key focus, with parameters like serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) being closely monitored due to the renal excretion pathway of iodinated contrast agents wikidata.orgnih.govmims.comwikipedia.org. Thyroid function tests may also be assessed, as iodinated contrast agents can interfere with protein-bound iodine tests wikipedia.orginvivochem.com. Pre- and post-contrast laboratory investigations are standard practice to identify any significant changes from baseline nih.gov. Studies often report that no significant changes in clinical, instrumental, or laboratory safety parameters are observed following this compound administration wikidata.orgnih.gov.

Image Quality Assessment Techniques

Image quality assessment in studies involving this compound employs both objective quantitative metrics and subjective qualitative evaluations to comprehensively characterize the diagnostic utility of the contrast agent.

Objective Assessment Techniques: Objective assessment relies on measurable parameters derived directly from the imaging data. Hounsfield Units (HU) are a primary metric used to quantify contrast density or attenuation within specific regions of interest (ROIs). These ROIs are strategically placed in various anatomical structures, including the abdominal aorta, main pulmonary artery, distal descending thoracic aorta, coronary arteries, liver parenchyma, portal vein, and inferior vena cava, during both arterial and portal venous phases uni.lumims.comwikidata.orgfishersci.camims.comnih.govnih.gov. The maximum enhancement of the contrast bolus, defined as the increase of contrast density from baseline, is a key objective measurement wikipedia.org.

Another crucial objective metric is the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR). SNR measures the ratio of signal intensity to image noise, while CNR quantifies the difference in signal intensity between two regions relative to the image noise. These metrics are calculated to evaluate the clarity and distinction of enhanced structures against background noise fishersci.camims.comnih.govnih.govtci-chemical-trading.com. For instance, CNR is calculated as: CNR = (CT value for tumor − CT value for normal tissue) / absolute value of the SD background value, and SNR as: SNR = CT value for normal tissue / absolute value of SD background value nih.gov.

In some studies, particularly those evaluating tumor response, objective measurements of lesion diameters based on criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) are also performed wikipedia.org.

Table 1: Representative Objective Image Quality Metrics in this compound Studies

MetricAnatomical RegionThis compound Concentration (mg I/mL)Mean HU / Value (Range)Comparator (Conc.)Mean HU / Value (Range)Statistical Significance (P-value)Source
Arterial Enhancement (HU)Coronary Arteries400433.0 - 441.4Iodixanol (B1672021) (320)354.6 - 365.5P ≤ 0.0038 mims.comnih.gov
Arterial Enhancement (HU)Aorta (Arterial Phase)400337.3 (Reader 1)Iodixanol (320)294.9 (Reader 1)P = 0.0004 uni.lu
Parenchymal Enhancement (HU)Liver (Portal Venous)400115.1 (Reader 1)Iodixanol (320)108.6 (Reader 1)P = 0.04 uni.lu
CNRPulmonary Artery40043.7 ± 27.7N/AN/AP < 0.02 (vs. lower iodine delivery rate) fishersci.ca
Attenuation (HU)Coronary Arteries400464 (median)Iopromide (370)454 (median)P = 0.26 wikidata.org
Average SNRCoronary Segments400No significant differenceIobitridol (B1672014) (350), Iopromide (370)No significant differenceN/A mims.comnih.gov

Subjective Assessment Techniques: Subjective image quality assessment typically involves experienced radiologists or readers independently and blindly evaluating image sets. These evaluations are often conducted using predefined ordinal scales, such as four-point or five-point scales, ranging from "non-diagnostic" or "insufficient" to "excellent" or "fully diagnostic" wikidata.orgnih.govuni.lumims.comwikidata.orgfishersci.camims.comnih.govnih.govnih.govchem960.comcenmed.comalchetron.com.

Key criteria for subjective grading include:

Contrast Enhancement: Assessing the degree and quality of opacification of vessels and organs wikidata.orgnih.govuni.luwikidata.org.

Vessel Visualization: Evaluating the clarity and delineation of vascular structures mims.comwikidata.orgnih.govnih.gov.

Diagnostic Confidence: Determining the level of certainty in making a diagnosis based on the image quality mims.comnih.govnih.gov.

For coronary CT angiography, image quality is often graded per segment, using models such as the 15-segment American Heart Association (AHA) model for detailed evaluation wikidata.orgnih.gov. Patient tolerance, including the presence and intensity of sensations like heat or pain during contrast injection, is also subjectively assessed wikidata.orgnih.gov.

Table 2: Representative Subjective Image Quality Scores in this compound Studies

Assessment CategoryAnatomical RegionThis compound Concentration (mg I/mL)Mean Score (Scale)Comparator (Conc.)Mean Score (Scale)Statistical Significance (P-value)Source
Overall Diagnostic QualityBody CT350, 400Excellent/Good (~90%)Iopamidol (370)Excellent/Good (~90%)No significant difference wikidata.orgnih.gov
Qualitative VisualizationCoronary Arteries4004.3 – 4.5 (5-point)Iodixanol (320)4.1 – 4.3 (5-point)P = 0.15 – 0.28 mims.comnih.gov
Image Quality ScoreCoronary Segments4001 (Range 1-2, 4-point)Iopromide (370)1 (Range 1-2, 4-point)P = 0.84 wikidata.org
Subjective IQPulmonary CTA400Higher in Group A (5-point)N/AN/AP < 0.05 (vs. lower mAs/flow rate) fishersci.ca
Image QualityCoronary Segments4003.4 ± 0.9 (0-4 scale)Iobitridol (350), Iopromide (370)3.5 ± 0.9, 3.5 ± 0.8P > 0.05 mims.com

Future Directions and Emerging Research Areas

Development of Novel Formulations and Delivery Systems

Research into new formulations of Iomeprol is actively exploring ways to improve its diagnostic capabilities and safety profile. A significant area of investigation is the development of liposomal formulations containing this compound. nih.gov Preliminary results suggest that these formulations may enhance the CT assessment of intrahepatic malignancies and improve CT angiography procedures. nih.gov Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate drugs like this compound, potentially altering their pharmacokinetic properties and enabling more targeted delivery.

Beyond novel formulations, advancements in delivery systems are also poised to impact the use of this compound. Automated injector systems are becoming increasingly sophisticated, allowing for precise control over the volume and flow rate of contrast media. dicardiology.comsinomdt-global.comptmedicaltechnologies.com Some modern injectors are syringeless, which can help in reducing contrast media waste. sinomdt-global.comptmedicaltechnologies.comitnonline.com Furthermore, intelligent power injectors can streamline imaging procedures, leading to quicker turnaround times and potentially reducing the utility of consistent flow rates from one scan to the next. ptmedicaltechnologies.com These advanced systems are also being integrated with hospital information systems like Electronic Medical Records (EMRs) and Picture Archiving and Communication Systems (PACS) to facilitate automated data collection and personalized dosing. dicardiology.comsinomdt-global.com

The table below summarizes some of the key advancements in delivery systems applicable to this compound.

Delivery System AdvancementKey FeaturesPotential Benefits for this compound Administration
Liposomal Formulations Encapsulation of this compound within lipid vesicles.Targeted delivery, potentially improved imaging of specific tissues (e.g., liver tumors). nih.gov
Automated Injector Systems Precise control of injection volume and flow rate; integration with EMR/PACS. dicardiology.comsinomdt-global.comptmedicaltechnologies.comPersonalized dosing, reduced contrast waste, automated data recording. dicardiology.comsinomdt-global.com
Syringeless Injectors Elimination of traditional syringes for contrast administration.Reduced contrast media waste, potential for cost savings. sinomdt-global.comptmedicaltechnologies.comitnonline.com
Intelligent Power Injectors Streamlined procedures, potential for more efficient use of contrast.Faster case turnaround, optimized contrast utilization. ptmedicaltechnologies.com

Personalized Medicine Approaches in Contrast Media Administration

The "one-size-fits-all" approach to medicine is gradually giving way to personalized strategies that consider individual patient characteristics. In the context of this compound administration, this involves tailoring imaging protocols to the specific needs of each patient to maximize diagnostic accuracy while minimizing risks.

One area of active research is the personalization of contrast media dosage. Studies are exploring the use of tube voltage-tailored injection protocols for abdominal CT scans in oncologic patients, using this compound. uniroma1.it The goal is to define the correct amount of contrast medium based on factors like a patient's Body Mass Index (BMI), which could lead to a significant reduction in both contrast media volume and radiation dose without compromising image quality. uniroma1.it

Another critical aspect of personalized medicine in this field is the prediction and prevention of hypersensitivity reactions. Research has shown that a patient's personal or family history of allergic reactions to iodinated contrast media (ICM) can be a predictor of future reactions. healthimaging.commedimaging.netrsna.orgauntminnie.com This suggests a potential genetic predisposition to such reactions. medimaging.netrsna.orgauntminnie.com Future research may focus on identifying specific genetic markers that can help identify at-risk patients before this compound administration, allowing for appropriate premedication or the selection of an alternative imaging modality. healthimaging.comauntminnie.com

Key areas of personalized medicine in this compound administration are highlighted in the following table.

Personalized ApproachRationalePotential Impact
Dose Tailoring Patient characteristics (e.g., BMI) influence contrast distribution and enhancement. uniroma1.itReduced contrast volume and radiation dose, maintained diagnostic accuracy. uniroma1.it
Genetic Screening A family or personal history of ICM reactions suggests a genetic link. healthimaging.commedimaging.netrsna.orgauntminnie.comIdentification of at-risk patients, allowing for preventative measures. healthimaging.com
Risk Factor Assessment Factors like hyperthyroidism, drug allergies, and asthma are associated with a higher risk of reaction. healthimaging.commedimaging.netImproved patient selection and informed decision-making regarding contrast administration.

Integration of Artificial Intelligence and Machine Learning in Imaging Protocols

In the realm of image analysis, machine learning algorithms, particularly deep learning and convolutional neural networks, are being developed to assist in the detection, segmentation, and classification of abnormalities in contrast-enhanced images. mdpi.comnih.govimperial.ac.uk These tools can help radiologists in interpreting complex scans obtained with this compound, potentially leading to more accurate and efficient diagnoses.

The following table outlines the emerging applications of AI and ML in imaging protocols involving this compound.

AI/ML ApplicationDescriptionPotential Benefit
Protocol Optimization AI algorithms analyze patient data to recommend personalized contrast injection parameters. frontiersin.orgReduced contrast dose, improved image quality, and enhanced patient safety. frontiersin.org
Image Enhancement AI-powered reconstruction techniques improve the quality of images acquired with lower doses of this compound. mdpi.comLower radiation and contrast exposure for patients without compromising diagnostic information.
Automated Image Analysis Machine learning models assist in the detection and characterization of lesions on contrast-enhanced scans. mdpi.comnih.govIncreased diagnostic accuracy, improved workflow efficiency for radiologists.
Risk Prediction AI models can be trained to identify patients at higher risk of adverse reactions to contrast media. frontiersin.orgProactive risk mitigation and improved patient safety.

Translational Research in Contrast-Enhanced Imaging

Translational research plays a vital role in bridging the gap between preclinical discoveries and clinical applications. For this compound, this involves a continuous process of evaluating its safety and efficacy in preclinical models and translating those findings into improved clinical practice.

Preclinical studies are essential for establishing the safety profile of contrast agents. For this compound, a series of pharmaco-toxicological investigations in animal models were conducted to assess its neurotolerance. researchgate.netnih.gov These studies demonstrated that after intrathecal administration, this compound was completely eliminated from the cerebrospinal fluid and rapidly cleared from the plasma. researchgate.netnih.gov Importantly, it was found to be devoid of epileptogenic activity and showed good tolerability in animal models. researchgate.netnih.gov Such favorable preclinical toxicological characteristics are crucial for the successful clinical use of this compound as an intravascular radiographic contrast agent. researchgate.net

The ultimate goal of translational research is to improve human health. ismrm.org The development of novel contrast agents, including new formulations of existing agents like this compound, follows a pathway from in vitro characterization to animal studies and finally to human clinical trials. ismrm.org This process is critical for ensuring that new imaging strategies are both safe and effective.

The process of translational research for contrast agents like this compound can be summarized as follows:

Research PhaseFocusExample with this compound
Preclinical (In Vitro) Initial characterization of the agent's properties.Laboratory studies on the physicochemical properties of this compound.
Preclinical (In Vivo) Safety and efficacy testing in animal models.Assessment of neurotolerance and toxicity of this compound in rats and dogs. researchgate.netnih.gov
Clinical Trials (Phase I-III) Evaluation of safety, pharmacokinetics, and diagnostic efficacy in humans.Clinical studies assessing the effects of this compound on cardiovascular, central nervous, and renal systems. researchgate.net
Post-Marketing Surveillance Ongoing monitoring of safety and effectiveness in the general population.Continued collection of data on adverse events associated with this compound use.

Regulatory Science and Global Health Impact of Contrast Media

The use of this compound and other contrast media is subject to stringent regulatory oversight to ensure patient safety and product quality. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) play a critical role in the approval and monitoring of these agents. ismrm.org A thorough understanding of the regulatory landscape is essential for both manufacturers and healthcare providers. nih.gov Professional bodies like the American College of Radiology (ACR) also provide guidelines and manuals on the safe and effective use of contrast media. healthimaging.comacr.org

The global supply chain for iodinated contrast media can have a significant impact on global health. Recent shortages of these essential diagnostic agents, caused by factors such as COVID-19-related lockdowns affecting manufacturing facilities, have highlighted the vulnerability of the supply chain. ahra.orggehealthcare.comnih.govajronline.orgeurekalert.org Such shortages can force healthcare providers to implement conservation strategies, such as reducing the number of contrast-enhanced examinations or lowering the dose of contrast media used. nih.gov In response to such shortages, regulatory bodies have at times exercised import discretion to allow for the temporary availability of alternative agents to mitigate the impact on patient care. diagnosticimaging.com

The global demand for iodinated contrast media is expected to increase significantly in the coming years, driven by the growing prevalence of chronic diseases and the expanding use of CT imaging. gehealthcare.com This underscores the importance of a resilient and robust global supply chain to ensure that patients worldwide have access to these vital diagnostic tools.

The table below outlines key aspects of the regulatory and global health landscape for this compound.

AspectDescriptionSignificance
Regulatory Oversight Approval, and post-marketing surveillance by agencies like the FDA and EMA. ismrm.orgEnsures the safety, efficacy, and quality of this compound for patient use.
Professional Guidelines Recommendations from organizations such as the ACR on the appropriate use of contrast media. healthimaging.comacr.orgPromotes best practices and patient safety in clinical settings.
Global Supply Chain The network of manufacturing and distribution that makes this compound available worldwide.Vulnerabilities in the supply chain can lead to shortages, impacting patient care globally. ahra.orggehealthcare.comnih.govajronline.orgeurekalert.org
Growing Global Demand The increasing need for iodinated contrast media due to the rising volume of CT procedures. gehealthcare.comHighlights the need for increased manufacturing capacity and supply chain resilience.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.